5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
Description
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Properties
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBCKWHYJXVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397481 | |
| Record name | 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-25-4 | |
| Record name | 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (CAS No. 667437-25-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde, with the Chemical Abstracts Service (CAS) number 667437-25-4 , is a substituted benzaldehyde derivative that has garnered significant interest within the scientific community. Its unique structural features, combining a chlorinated and fluorinated benzyl ether moiety with a reactive aldehyde group, make it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol based on the Williamson ether synthesis, its potential applications in drug discovery, particularly in oncology, and essential safety and handling information.
Physicochemical Properties and Specifications
Proper characterization of a chemical entity is fundamental to its application in research and development. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 667437-25-4 | Internal Data |
| Molecular Formula | C₁₄H₁₀ClFO₂ | BLDpharm[1] |
| Molecular Weight | 264.68 g/mol | BLDpharm[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |
Synthesis of this compound: The Williamson Ether Synthesis
The most logical and widely adopted method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this specific case, the phenoxide of 5-chloro-2-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 3-fluorobenzyl halide.
The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion attacks the alkyl halide in a single, concerted step, leading to the formation of the ether and a salt byproduct.[2][3] The choice of a primary alkyl halide, such as 3-fluorobenzyl chloride or bromide, is crucial to favor the Sₙ2 pathway and minimize competing elimination reactions.[3]
Caption: General schematic of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
5-Chloro-2-hydroxybenzaldehyde
-
3-Fluorobenzyl chloride (or bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone to the flask to dissolve the reactants.
-
Addition of Alkyl Halide: To the stirring suspension, add 3-fluorobenzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the synthesis of a wide array of pharmacologically active compounds.[4][5] The benzyloxybenzaldehyde scaffold, in particular, has been identified as a promising framework for the development of novel therapeutic agents, notably in the field of oncology.[6][7]
A study on a series of benzyloxybenzaldehyde derivatives revealed their significant anticancer activity against the HL-60 human leukemia cell line.[6] Several compounds in this class exhibited potent activity, inducing apoptosis and arresting the cell cycle at the G2/M phase.[6] This suggests that this compound could serve as a valuable intermediate for the synthesis of new anticancer drug candidates. The presence of the chloro and fluoro substituents can modulate the compound's electronic properties and lipophilicity, potentially enhancing its biological activity and pharmacokinetic profile.
Furthermore, benzaldehyde derivatives have been investigated for a range of other biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[8] This broad spectrum of activity underscores the potential of this compound as a versatile building block in drug discovery programs.
Caption: Potential applications of this compound in medicinal chemistry.
Safety and Handling
General Hazards:
-
Skin and Eye Irritation: Benzaldehyde and its chlorinated derivatives are known to be irritants.[9][10] Direct contact with the skin and eyes should be avoided.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Harmful if Swallowed: Oral ingestion may be harmful.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid generating dust. In case of spillage, follow appropriate laboratory procedures for cleanup.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via the robust and well-established Williamson ether synthesis is straightforward, making it an accessible building block for medicinal chemists. The demonstrated anticancer activity of related benzyloxybenzaldehyde derivatives highlights the promise of this scaffold in developing novel therapeutics. As with all chemical research, adherence to strict safety protocols is essential when handling this compound. This in-depth guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their ongoing research endeavors.
References
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A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). Toxins. Retrieved January 28, 2026, from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
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5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-44. Retrieved January 28, 2026, from [Link]
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Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Organic Letters. Retrieved January 28, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved January 28, 2026, from [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021, September 23). PubMed. Retrieved January 28, 2026, from [Link]
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m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
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Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. (n.d.). IJRAR. Retrieved January 28, 2026, from [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021, October 15). ResearchGate. Retrieved January 28, 2026, from [Link]
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Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved January 28, 2026, from [Link]
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Safety Data Sheet: Benzaldehyde. (2021, June 17). Chemos GmbH & Co.KG. Retrieved January 28, 2026, from [Link]
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ORTHO CHLORO BENZALDEHYDE. (n.d.). Ataman Kimya. Retrieved January 28, 2026, from [Link]
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Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. (2015, January 28). PubMed. Retrieved January 28, 2026, from [Link]
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CAS 66742-57-2 4-[(3-fluorobenzyl)oxy]benzaldehyde. Impurity. (n.d.). Anant Labs. Retrieved January 28, 2026, from [Link]
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A Comprehensive Technical Guide to 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde, a halogenated aromatic aldehyde of significant interest to the chemical and pharmaceutical industries. We will explore its fundamental physicochemical properties, present a detailed, field-proven synthetic protocol based on the Williamson ether synthesis, and discuss its role as a versatile intermediate in the development of novel chemical entities. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a comprehensive understanding of this valuable building block.
Introduction
This compound (Figure 1) is a polysubstituted aromatic compound characterized by a chlorinated salicylaldehyde core linked to a fluorinated benzyl group via an ether bond. This unique combination of functional groups—an electrophilic aldehyde, a phenolic ether, and two distinct halogen atoms (chlorine and fluorine)—imparts specific reactivity and physicochemical properties that make it a highly valuable intermediate in organic synthesis.
The strategic placement of halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, benzaldehyde derivatives are foundational scaffolds in medicinal chemistry.[1] They serve as key starting materials for a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[2] While this specific molecule is a specialized intermediate, analogous structures, such as 4-[(3-fluorobenzyl)oxy]benzaldehyde, are known precursors in the synthesis of approved drugs, highlighting the potential utility of this compound class in drug discovery programs.[3] This guide aims to provide the foundational knowledge required to effectively utilize this compound in a research and development setting.
Physicochemical Properties
The properties of this compound are dictated by its molecular structure. The presence of the aromatic rings contributes to its solid nature and relative thermal stability, while the ether linkage provides conformational flexibility. The halogen atoms increase its molecular weight and modulate its polarity. A summary of its key computed and known properties is presented in Table 1.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 5-Chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde | N/A |
| CAS Number | 667437-25-4 | [4][5][6] |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [4] |
| Molecular Weight | 264.68 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | N/A |
| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [3] |
Synthesis and Mechanism
The most logical and industrially scalable approach to synthesizing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[7][8]
Retrosynthetic Analysis & Rationale
A retrosynthetic disconnection of the ether C-O bond yields two commercially available or readily synthesizable precursors: 5-chloro-2-hydroxybenzaldehyde (the nucleophile precursor) and a 3-fluorobenzyl halide (the electrophile).
-
Choice of Nucleophile: 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) is chosen because the phenolic proton is acidic and can be easily removed by a mild base to form the potent nucleophile, phenoxide.[9]
-
Choice of Electrophile: A 3-fluorobenzyl halide (e.g., bromide or chloride) is an ideal electrophile. It is a primary benzylic halide, which is highly reactive towards Sₙ2 displacement due to minimal steric hindrance and stabilization of the transition state by the adjacent phenyl ring.[7]
-
Choice of Base & Solvent: A mild inorganic base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting unwanted side reactions with the aldehyde. A polar aprotic solvent like acetone or dimethylformamide (DMF) is optimal as it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile highly reactive.[10]
Proposed Synthetic Protocol
This protocol is a robust, self-validating procedure that can be monitored by Thin Layer Chromatography (TLC) for reaction completion.
Materials:
-
5-Chloro-2-hydroxybenzaldehyde (1.0 eq)
-
3-Fluorobenzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous (15-20 volumes)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone (15 volumes, e.g., 15 mL per gram of starting material) to the flask.
-
Initiation: Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Electrophile Addition: Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting aldehyde.
-
Work-up (Quench & Extraction):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to yield a crude residue.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: A workflow diagram of the Williamson ether synthesis for the target compound.
Applications in Research and Drug Development
This compound is not an end-product but rather a sophisticated building block for creating more complex molecules with potential biological activity.
-
Pharmaceutical Intermediates: Its primary value lies in its utility as a precursor to active pharmaceutical ingredients (APIs). The aldehyde group is a versatile handle for numerous chemical transformations, including reductive amination, Wittig reactions, and condensations, to build molecular complexity. Aromatic aldehydes are known to be key intermediates in drugs targeting conditions like Parkinson's disease.[1]
-
Scaffold for Bioactive Compounds: Benzaldehyde derivatives themselves can exhibit a range of biological effects, including antifungal, antibacterial, and anticancer properties.[11][12] The specific halogenation pattern of this molecule makes it an attractive candidate for library synthesis in screening campaigns for novel therapeutic agents.
-
Modulation of Drug Properties: In some contexts, benzaldehyde-containing structures have been shown to act as absorption promoters, enhancing the bioavailability of other drugs by interacting with cell membranes.[13]
The logical progression from a building block to a therapeutic application is visualized below.
Caption: The logical role of an intermediate in the drug discovery pipeline.
Safety, Handling, and Storage
As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions based on analogous structures like 2-chlorobenzaldehyde apply.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or potential vapors.
-
General Hazards: Aromatic aldehydes can be irritants. Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: The compound should be stored in a tightly sealed container in a cool (2-8°C), dry, and dark place to prevent degradation.[3] It should be kept away from strong oxidizing agents.
-
Disclaimer: This information is for guidance only. Always consult the supplier-specific Safety Data Sheet (SDS) prior to any handling or use of this chemical.
Conclusion
This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its molecular weight of 264.68 g/mol and its structural features make it an asset for medicinal chemists and process developers. The robust and scalable Williamson ether synthesis provides a reliable route for its production. As the demand for novel, structurally diverse therapeutic agents continues to grow, the strategic application of such halogenated building blocks will remain a cornerstone of modern drug discovery.
References
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Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl . OICC Press. Available at: [Link]
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Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions . ResearchGate. Available at: [Link]
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The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . ResearchGate. Available at: [Link]
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SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS . Chemistry & Chemical Technology. Available at: [Link]
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Benzaldehyde derivatives: Significance and symbolism . Consensus. Available at: [Link]
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5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study . MDPI. Available at: [Link]
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5-chloro-2-hydroxybenzaldehyde . ChemSynthesis. Available at: [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation) . SynArchive. Available at: [Link]
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Benzaldehyde Derivatives from Sarcodontia crocea . Journal of Natural Products. Available at: [Link]
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Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability . Frontiers in Pharmacology. Available at: [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . Semantic Scholar. Available at: [Link]
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Synthesis of 3-Chloro-2-hydroxybenzaldehyde . PrepChem.com. Available at: [Link]
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ORTHO CHLORO BENZALDEHYDE . Ataman Kimya. Available at: [Link]
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Benzaldehyde, m-hydroxy- . Organic Syntheses. Available at: [Link]
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CAS 66742-57-2 4-[(3-fluorobenzyl)oxy]benzaldehyde. Impurity . Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]
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3-((3-Fluorobenzyl)oxy)benzaldehyde . PubChem, National Center for Biotechnology Information. Available at: [Link]
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An In-depth Technical Guide to 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde: Synthesis, Characterization, and Applications
Introduction
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a chlorinated and fluorinated benzyloxy moiety, offers a unique combination of lipophilicity, metabolic stability, and reactive potential. The aldehyde group provides a key functional handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a valuable building block for the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of the properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, provide robust analytical protocols for structural verification, and discuss its emerging role in the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
While a specific CAS Number for this compound is not widely cataloged in major chemical databases, its identity is unequivocally defined by its structure and systematic name. The physicochemical properties can be reliably predicted based on its constituent parts and comparison with structurally similar molecules.
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₁₀ClFO₂ | - |
| Molecular Weight | 264.68 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid at room temperature. | Analog Comparison |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol; insoluble in water. | Analog Comparison |
| XLogP3 (Predicted) | ~3.8 - 4.2 | Analog Comparison[1] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Note: Some properties are estimated based on structurally related compounds due to the limited availability of experimental data for this specific molecule.
Synthesis: The Williamson Etherification Approach
The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an electrophilic benzyl halide.
Rationale and Mechanistic Insight
The synthesis begins with the deprotonation of the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde using a mild base, such as potassium carbonate (K₂CO₃). The choice of a relatively weak base is crucial to prevent side reactions involving the sensitive aldehyde functionality. The resulting phenoxide is a potent nucleophile that readily attacks the benzylic carbon of 3-fluorobenzyl bromide. The benzyl halide is an excellent substrate for Sₙ2 reactions due to the accessibility of the primary carbon and the stability of the transition state.[2][3] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone facilitates the reaction by solvating the cation of the base without deactivating the nucleophile.
Visualizing the Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and a suitable volume of anhydrous acetone or DMF to create a stirrable suspension.
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide is a critical step for the subsequent nucleophilic attack.
-
Alkylation: Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Analysis and Structural Elucidation
Structural confirmation and purity assessment are paramount. The following are the expected spectroscopic signatures for the title compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to each unique proton environment.
-
Aldehyde Proton (-CHO): A singlet at a downfield chemical shift, typically around δ 10.3-10.5 ppm.
-
Aromatic Protons: The three protons on the benzaldehyde ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets between δ 7.0-7.8 ppm. The proton ortho to the aldehyde will be the most downfield. The protons on the 3-fluorobenzyl ring will also appear in the aromatic region (δ 7.0-7.5 ppm), showing characteristic splitting patterns due to fluorine-proton coupling.
-
Benzylic Protons (-OCH₂-): A sharp singlet around δ 5.1-5.3 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 188-192 ppm.
-
Aromatic Carbons: Multiple signals between δ 114-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F).
-
Benzylic Carbon (-OCH₂-): A signal around δ 70-72 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
-
A prominent band around 1250-1200 cm⁻¹ for the C-O-C ether linkage.
-
Bands in the region of 1200-1000 cm⁻¹ can be attributed to C-F stretching.
-
A band around 800-600 cm⁻¹ for the C-Cl bond.
-
-
MS (Mass Spectrometry): The ESI-MS spectrum should show a molecular ion peak [M+H]⁺ at m/z 265.0, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~33% intensity of the M peak).
Applications in Research and Drug Development
The benzyloxybenzaldehyde scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[4][5]
Role as an Anticancer Agent Scaffold
Derivatives of benzyloxybenzaldehyde have demonstrated significant potential as anticancer agents.[6] Research has shown that compounds with this core structure can act as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancer stem cells and associated with chemoresistance.[7] By inhibiting ALDH1A3, these compounds can sensitize cancer cells to conventional chemotherapies and target the cancer stem cell population.
Intermediate in Pharmaceutical Synthesis
This compound is a valuable intermediate for the synthesis of more complex drug candidates. For instance, related structures like 4-(3-fluorobenzyloxy)benzaldehyde are known precursors in the synthesis of Safinamide, a drug used for treating Parkinson's disease.[8] this compound can be used to generate novel analogs or as a starting material for creating reference standards of potential impurities in drug manufacturing processes.[9]
Conceptual Drug Discovery Workflow
Caption: Role of the title compound in a drug discovery pipeline.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.[10]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
Toxicity: While specific toxicity data is unavailable, aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[11] The presence of halogen atoms may increase its toxicological potential. Treat as a hazardous substance.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson etherification, coupled with its versatile aldehyde functionality, makes it an accessible and valuable tool. The benzyloxybenzaldehyde scaffold has already shown promise in the development of targeted anticancer therapies, and this particular derivative offers unique properties due to its specific halogenation pattern. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering scientists to leverage its potential in their research endeavors.[13]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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The Architectural Versatility of Substituted Benzaldehydes: A Technical Guide to Their Biological Activities and Therapeutic Potential
Foreword: Beyond a Simple Aromatic Aldehyde
To the dedicated researcher, the benzaldehyde scaffold is more than a mere aromatic ring graced with a carbonyl group; it is a foundational blueprint for a vast and intricate family of biologically active molecules. The strategic placement of various substituents upon this phenyl ring unlocks a remarkable spectrum of pharmacological activities, transforming a simple organic compound into a versatile tool for drug discovery and development. This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the scientific process itself—from fundamental chemical principles to the elucidation of complex biological interactions and, ultimately, to the design of novel therapeutic agents. We will explore the causality behind experimental designs, the inherent logic of self-validating protocols, and the authoritative research that underpins our current understanding of substituted benzaldehydes.
I. The Chemical Canvas: How Substituents Modulate Reactivity and Bioactivity
The aldehyde group (-CHO) of benzaldehyde is inherently reactive, readily engaging in nucleophilic additions, oxidations, reductions, and condensation reactions.[1] This reactivity is the cornerstone of its synthetic utility. However, it is the nature and position of substituents on the benzene ring that truly dictate the molecule's biological destiny. Electron-withdrawing groups, such as halogens or a trifluoromethyl group, can significantly alter the electronic properties of the aldehyde, enhancing its electrophilicity and influencing its interactions with biological nucleophiles.[1] Conversely, electron-donating groups, like hydroxyl or methoxy moieties, can modulate the molecule's antioxidant potential and its ability to participate in hydrogen bonding with protein targets.
The interplay between the aldehyde functionality and its ring substituents creates a dynamic landscape of structure-activity relationships (SAR). Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents. For instance, the position of a hydroxyl group on the benzaldehyde ring can dramatically impact its antioxidant capacity.[2]
II. A Spectrum of Biological Warfare: Antimicrobial and Antifungal Activities
Substituted benzaldehydes have long been recognized for their potent antimicrobial properties, offering an environmentally conscious alternative to more traditional biocides.[3]
A. Mechanism of Action: Disrupting the Cellular Fortress
The primary mechanism by which many benzaldehyde derivatives, particularly hydroxybenzaldehydes, exert their antimicrobial effects is through the disruption of the microbial cell membrane.[3] This interaction leads to the disintegration of the membrane, causing the leakage of vital intracellular components and ultimately, cell death.[3] Furthermore, these compounds can induce the coagulation of cytoplasmic constituents, further inhibiting cellular function and growth.[3]
B. Quantitative Assessment of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an anticancer compound. The following table summarizes the IC50 values for selected benzaldehyde derivatives against various cancer cell lines and enzymes.
| Compound/Derivative | Target | IC50 Value (µM) | Reference |
| ABMM-15 | ALDH1A3 | 0.23 | [4] |
| ABMM-16 | ALDH1A3 | 1.29 | [4] |
| MPOBA | HCT-116 | 24.95 | [5] |
IV. Quenching the Flames: Antioxidant and Anti-inflammatory Properties
Oxidative stress and inflammation are underlying factors in a multitude of chronic diseases. Substituted benzaldehydes, particularly those bearing hydroxyl groups, exhibit significant antioxidant and anti-inflammatory activities. [2][6][7][8]
A. Scavenging Free Radicals and Modulating Inflammatory Pathways
The antioxidant properties of hydroxybenzaldehydes are attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. [2]The position and number of hydroxyl groups on the aromatic ring are crucial determinants of this activity. [2][9] In addition to direct radical scavenging, some benzaldehyde derivatives can exert anti-inflammatory effects by modulating key signaling pathways. For instance, they can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a pivotal role in the inflammatory response. [8]
B. Experimental Workflow: In Vitro Antioxidant Assays
A battery of in vitro assays is typically employed to comprehensively evaluate the antioxidant potential of substituted benzaldehydes.
V. Modulating the Mind: Neuroprotective and Anti-Alzheimer's Potential
Neurodegenerative diseases, such as Alzheimer's, present a formidable challenge to modern medicine. Emerging evidence suggests that substituted benzaldehydes may offer a promising avenue for therapeutic intervention.
A. Targeting Cholinesterases and Amyloid-β Aggregation
One of the key pathological hallmarks of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine. Substituted benzaldehydes incorporated into a benzimidazole scaffold have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine degradation. [10] Furthermore, p-hydroxybenzaldehyde has demonstrated the ability to protect against β-amyloid toxicity by reducing reactive oxygen species, inhibiting Aβ aggregation, and delaying paralysis in a C. elegans model of Alzheimer's disease. [6]
B. Structure-Activity Relationship in Cholinesterase Inhibition
The inhibitory potential of benzimidazole-based benzaldehyde derivatives against cholinesterases is highly dependent on the substitution pattern on the phenyl ring. For instance, the presence of chloro groups at the 3 and 4 positions of the phenyl ring was found to be crucial for potent inhibition of both AChE and BuChE. [10]
| Compound | Target | IC50 (µM) |
|---|---|---|
| 3 | Acetylcholinesterase | Potent |
| 3 | Butyrylcholinesterase | Potent |
| 10 | Acetylcholinesterase | Moderate |
| 10 | Butyrylcholinesterase | Moderate |
| Donepezil (Standard) | Acetylcholinesterase | 0.016 |
| Donepezil (Standard) | Butyrylcholinesterase | 0.30 |
Note: The original research article describes compound 3 as the most potent, with specific IC50 values provided in the source.[10]
VI. Concluding Remarks and Future Directions
The substituted benzaldehyde scaffold represents a privileged structure in medicinal chemistry, offering a remarkable degree of chemical diversity and a broad spectrum of biological activities. The research highlighted in this guide underscores the immense potential of these compounds in addressing a wide range of human diseases, from bacterial infections to cancer and neurodegeneration. Future research should focus on the continued exploration of structure-activity relationships, the optimization of pharmacokinetic and pharmacodynamic properties, and the elucidation of novel mechanisms of action. The continued investigation of this versatile chemical class holds great promise for the development of the next generation of therapeutic agents.
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Literature review of fluorinated benzaldehyde derivatives
An In-depth Technical Guide to Fluorinated Benzaldehyde Derivatives: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the vast array of fluorinated building blocks, fluorinated benzaldehyde derivatives stand out for their versatility and profound impact on the properties of target compounds. The introduction of fluorine atoms or trifluoromethyl groups onto the benzaldehyde scaffold dramatically alters its electronic nature, reactivity, and metabolic stability. This guide provides a comprehensive review of the synthesis, physicochemical properties, and diverse applications of these pivotal intermediates. We will delve into established and novel synthetic methodologies, explore the nuanced effects of fluorination on molecular behavior, and highlight their critical role in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols for key synthetic transformations and data-rich tables are provided to offer both theoretical understanding and practical insights for researchers in the field.
The Strategic Advantage of Fluorine in Chemical Design
Fluorine's unique properties—high electronegativity, small atomic radius (only slightly larger than hydrogen), and the strength of the carbon-fluorine bond—make it a "magic bullet" in molecular design.[1][2] When incorporated into a molecule like benzaldehyde, it can exert powerful effects:
-
Metabolic Stability: The robust C-F bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.[1][2]
-
Binding Affinity: Fluorine's ability to act as a hydrogen bond acceptor and its influence on molecular conformation can enhance interactions with biological targets.[2]
-
Physicochemical Properties: Fluorination can modulate lipophilicity (LogP) and the acidity/basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, permeability, and bioavailability.[2][3][4]
Fluorinated benzaldehydes serve as versatile intermediates that allow chemists to introduce these beneficial properties into more complex molecular architectures with precision.[5][6]
Synthesis of Fluorinated Benzaldehyde Derivatives
The preparation of fluorinated benzaldehydes can be approached through several strategic pathways, primarily depending on the desired substitution pattern and the availability of starting materials.
Oxidation of Fluorinated Toluenes
A common and industrially viable method involves the side-chain oxidation of the corresponding fluorinated toluene derivative. This can be achieved through various methods, including chlorination followed by hydrolysis.
A prime example is the synthesis of 4-fluorobenzaldehyde from 4-fluorotoluene. The process involves a radical chlorination of the methyl group to form a benzal chloride intermediate, which is then hydrolyzed.[7] This method is advantageous due to its relatively few steps and high yield (often exceeding 77%).[7]
Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Oxidation[7]
-
Step 1: Chlorination: 4-Fluorotoluene is reacted with chlorine gas under conditions that promote free-radical substitution on the methyl group (e.g., UV light or a radical initiator) to generate 4-fluorobenzal chloride.
-
Step 2: Hydrolysis: The resulting 4-fluorobenzal chloride is subjected to heating and hydrolysis. A composite catalyst system, such as ferric trichloride (FeCl₃) and zinc chloride (ZnCl₂), can be employed to improve the reaction yield.[7]
-
Step 3: Purification: After the hydrolysis is complete, the crude product is extracted and purified by rectification (distillation) to yield pure 4-fluorobenzaldehyde.
Halogen-Exchange (Halex) Reactions
The halogen-exchange reaction is a powerful method for synthesizing fluoroaromatics, particularly when the corresponding chloro- or bromo-aromatic compound is readily available. This nucleophilic aromatic substitution involves treating a chlorinated benzaldehyde with a fluoride salt, such as potassium fluoride (KF).
This approach is used for preparing isomers like 2,4-difluorobenzaldehyde from 2,4-dichlorobenzaldehyde.[8][9] The reaction often requires high temperatures and aprotic polar solvents. The aldehyde group's stability can be a concern at elevated temperatures.[10] To facilitate the reaction under milder conditions, phase-transfer catalysts like crown ethers or quaternary ammonium salts are sometimes employed, although their recovery can be challenging.[8]
Formylation of Fluoroaromatics
Direct formylation of a fluorinated benzene ring is another key synthetic route. The Gattermann-Koch reaction or similar formylation methods can be employed. For instance, 2,4-difluorobenzaldehyde can be synthesized from 1,3-difluorobenzene by reacting it with carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[11] This method builds the aldehyde functionality directly onto the pre-fluorinated aromatic core.
Experimental Protocol: Synthesis of 2,4-Difluorobenzaldehyde via Formylation[11]
-
Reactants: 1,3-difluorobenzene, aluminum chloride (AlCl₃), hydrogen chloride (HCl), and carbon monoxide (CO).
-
Conditions: The reaction is conducted under a pressure of carbon monoxide (e.g., 1.5 MPa) in a suitable reactor.
-
Procedure: 1,3-difluorobenzene and AlCl₃ are mixed, and HCl is introduced. The mixture is then subjected to the CO atmosphere at an elevated temperature (e.g., 60°C) for an extended period (e.g., 20 hours).[11]
-
Workup: Following the reaction, the mixture is carefully quenched and the product is extracted and purified, often by distillation.
Physicochemical Properties and Reactivity
The introduction of fluorine significantly alters the electronic landscape of the benzaldehyde molecule, which in turn governs its physical properties and chemical reactivity.
Electronic Effects and Reactivity
Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is paramount. When attached to the aromatic ring, it deactivates the ring towards electrophilic substitution but, more importantly, it increases the electrophilicity of the aldehyde's carbonyl carbon. This makes fluorinated benzaldehydes more reactive towards nucleophiles compared to their non-fluorinated counterparts.
The trifluoromethyl (-CF₃) group is even more strongly electron-withdrawing, further enhancing the reactivity of the aldehyde group.[12][13] This heightened electrophilicity is beneficial in reactions such as:
-
Aldol condensations
-
Wittig reactions
-
Reductions
-
Condensation reactions to form Schiff bases and imines[13][14]
Spectroscopic Properties
Spectroscopic analysis is crucial for characterizing these compounds. While ¹H NMR and IR spectroscopy are standard, ¹⁹F NMR is a uniquely powerful tool for fluorinated molecules.[15]
| Property | Non-Fluorinated Benzaldehyde | Fluorinated Benzaldehyde Derivatives | Significance |
| ¹H NMR (Aldehyde-H) | ~δ 10.0 ppm (singlet)[16] | Typically remains a singlet, may shift slightly depending on fluorine position. | Confirms the presence of the aldehyde proton. |
| ¹⁹F NMR Chemical Shift | N/A | Highly sensitive to the electronic environment; specific shifts for different isomers (e.g., 2-F, 3-F, 4-F) and for -CF₃ groups.[17][18] | Provides unambiguous confirmation of fluorine's presence, number, and position. It is a powerful tool for purity assessment and reaction monitoring.[15][18][19] |
| IR Spectroscopy (C=O Stretch) | ~1709 cm⁻¹ (in CCl₄ solution)[20] | Generally shifts to a higher frequency due to the electron-withdrawing effect of fluorine. | Indicates the electronic effect of fluorine on the carbonyl bond. |
Applications in Drug Discovery and Materials Science
Fluorinated benzaldehydes are not typically therapeutic agents themselves but are invaluable building blocks for creating active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[5][6][21]
Pharmaceutical Intermediates
The true value of these compounds lies in their role as synthons in drug development. The fluorine moiety they carry is often responsible for the enhanced pharmacological profile of the final drug.
Case Study: Fluconazole
A prominent example is the antifungal drug fluconazole. A key intermediate in its synthesis is 2,4-difluorobenzaldehyde .[8][10] This starting material is used to construct the difluorophenyl core of the drug, which is crucial for its biological activity and metabolic profile. The synthesis of fluconazole highlights the industrial importance of having reliable and scalable methods to produce high-purity difluorobenzaldehyde.[8][10]
Other Pharmaceutical Applications
-
Trifluoromethylbenzaldehydes: These are used as building blocks for creating molecules with improved metabolic stability and bioavailability.[12] They are found in antitumor agents and other bioactive compounds.[12] For example, 4-(trifluoromethyl)benzaldehyde has been used in the synthesis of pharmaceuticals like Lanperisone.[13] The well-known antidepressant Fluoxetine contains a 4-(trifluoromethyl)phenoxy group, demonstrating the utility of trifluoromethylated aromatic precursors.[22]
-
General Applications: Fluorinated benzaldehydes are used to synthesize a wide range of biologically active compounds, including Schiff bases with antimicrobial properties and various heterocyclic leads for medicinal chemistry projects.[14][23]
Agrochemicals and Materials Science
The benefits of fluorination extend to agrochemicals, where enhanced stability and potency are highly desirable.[5] In materials science, the incorporation of fluorinated benzaldehyde derivatives into polymers or specialty chemicals can impart properties like increased thermal stability, chemical resistance, and altered surface characteristics (e.g., hydrophobicity).[24] They are also used in the preparation of specialized dyes and pigments.[5][24]
Handling and Storage Considerations
As a Senior Application Scientist, it is crucial to emphasize proper handling. The aldehyde group is susceptible to air oxidation, which can lead to the formation of the corresponding fluorinated benzoic acid.[25] Furthermore, some fluorinated aldehydes can be prone to polymerization.[25]
Best Practices:
-
Storage: Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
-
Purity: Be aware of common impurities such as unreacted starting materials, isomeric by-products, and oxidation products.[25]
-
Depolymerization: If polymerization occurs, it may be possible to regenerate the monomer by carefully heating the polymer under a vacuum ("cracking").[25]
Conclusion
Fluorinated benzaldehyde derivatives are more than just simple reagents; they are enabling tools that have unlocked significant advancements in drug discovery and materials science. Their synthesis, while sometimes challenging, provides access to a class of intermediates with unparalleled utility. The electron-withdrawing nature of fluorine enhances the reactivity of the aldehyde group for subsequent chemical transformations while simultaneously bestowing desirable properties like metabolic stability and modulated bioavailability onto the final products. As our understanding of organofluorine chemistry deepens, the strategic application of these powerful building blocks will undoubtedly continue to fuel innovation across the chemical sciences.
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]
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3-(Trifluoromethyl)benzaldehyde. PubChem. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde via Williamson Ether Synthesis
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde, a valuable intermediate in medicinal chemistry and drug development. The benzyloxybenzaldehyde scaffold is a key structural motif in molecules designed as selective enzyme inhibitors and other therapeutic agents.[1] The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[2][3] The protocol is structured to provide researchers, scientists, and drug development professionals with a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and high yield.
Introduction and Scientific Rationale
This compound is a substituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules. Its structural components—a chlorinated and fluorinated benzaldehyde core—make it a versatile building block for creating novel compounds with potential biological activity.[4] For instance, related benzyloxybenzaldehyde structures are explored as selective inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer progression.[1] Furthermore, the core structure is related to intermediates used in the synthesis of approved pharmaceuticals, such as the anti-Parkinson's agent Safinamide, highlighting its relevance in modern drug discovery.[5][6][7]
The chosen synthetic strategy is the Williamson ether synthesis, a classic and reliable SN2 reaction.[2][3][8] This method involves the reaction of a phenoxide ion with a primary alkyl halide.[9] In this specific application, the hydroxyl group of 5-Chloro-2-hydroxybenzaldehyde is deprotonated by a mild base to form a nucleophilic phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of 3-fluorobenzyl bromide, displacing the bromide leaving group to form the desired ether product. The SN2 pathway is highly favored due to the use of a primary benzylic halide, which is unhindered and an excellent substrate for this type of substitution, minimizing the potential for competing elimination reactions.[10]
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot process: (1) in-situ formation of the potassium phenoxide salt of 5-Chloro-2-hydroxybenzaldehyde, followed by (2) nucleophilic substitution.
Overall Reaction
Caption: Overall reaction scheme for the synthesis.
Detailed SN2 Mechanism
The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2).[8]
-
Deprotonation: The weakly basic potassium carbonate deprotonates the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde, forming a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks the benzylic carbon of 3-fluorobenzyl bromide. This occurs via a backside attack, where the nucleophile approaches the carbon from the side opposite to the leaving group (bromide).[8]
-
Transition State: A five-coordinate transition state is formed where a new C-O bond is partially forming at the same time the C-Br bond is partially breaking.[8]
-
Product Formation: The C-Br bond is fully cleaved, and the bromide ion is expelled as the leaving group, resulting in the formation of the final ether product.
Caption: The Sₙ2 mechanism of Williamson ether synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| 5-Chloro-2-hydroxybenzaldehyde | 635-93-8 | 156.57 | ≥98% | Sigma-Aldrich | Starting Material |
| 3-Fluorobenzyl bromide | 456-42-8 | 189.03 | ≥97% | Sigma-Aldrich | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99%, anhydrous | Fisher Scientific | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | Acros Organics | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR | Extraction Solvent |
| n-Hexane | 110-54-3 | 86.18 | ACS Grade | VWR | Extraction/Eluent |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated Aqueous | Lab Prepared | Washing Agent |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Alfa Aesar | Drying Agent |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | Sorbent Tech. | Chromatography |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Heating mantle with thermocouple and temperature controller
-
Condenser and nitrogen/argon inlet adapter
-
Dropping funnel (50 mL)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reaction Setup and Deprotonation
-
Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
-
To the flask, add 5-Chloro-2-hydroxybenzaldehyde (1.57 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe.
-
Stir the resulting suspension at room temperature for 30 minutes. The formation of the phenoxide is not always visually apparent, but this pre-stirring ensures the base is well-dispersed.
-
Causality Note: Anhydrous conditions are crucial to prevent the hydrolysis of the alkylating agent and to ensure the base is effective for deprotonation. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide anion highly reactive.[3] A 1.5 molar excess of K₂CO₃ ensures complete deprotonation of the phenol.
Step 2: Alkylation Reaction
-
Dissolve 3-fluorobenzyl bromide (1.3 mL, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DMF in a dropping funnel.
-
Add the 3-fluorobenzyl bromide solution dropwise to the stirring suspension over 15-20 minutes.
-
Once the addition is complete, heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain the reaction at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Causality Note: A slight excess (1.1 eq) of the alkylating agent ensures the complete consumption of the valuable starting phenoxide. Dropwise addition helps control any potential exotherm. Heating accelerates the rate of the SN2 reaction.
Step 3: Reaction Monitoring (TLC)
-
Mobile Phase: 15% Ethyl Acetate in Hexane (v/v)
-
Visualization: UV light (254 nm)
-
Procedure: Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting materials.
-
Expected Rf values:
-
5-Chloro-2-hydroxybenzaldehyde: ~0.40
-
3-Fluorobenzyl bromide: ~0.75
-
Product: ~0.60
-
-
The reaction is considered complete when the spot corresponding to 5-Chloro-2-hydroxybenzaldehyde is no longer visible (typically 4-6 hours).
Step 4: Work-up and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate (the crude product) may form.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality Note: Pouring the DMF solution into water precipitates the organic product and allows for its extraction into a water-immiscible solvent like ethyl acetate. Washing with water removes residual DMF, and the brine wash removes the bulk of the dissolved water from the organic phase before the final drying step.
Step 5: Purification
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a 5% Ethyl Acetate/Hexane mixture.
-
Elution: Load the adsorbed crude product onto the column and elute with a gradient of 5% to 20% Ethyl Acetate in Hexane.
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield this compound as a white to off-white solid. Expected yield: 80-90%.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.
-
Chemical Handling:
-
5-Chloro-2-hydroxybenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.
-
3-Fluorobenzyl bromide: Lachrymator and corrosive. Handle only in a well-ventilated fume hood. It can cause severe burns.
-
DMF: A skin and respiratory irritant. It is a suspected teratogen. Avoid skin contact as it facilitates absorption of other chemicals.
-
Ethyl Acetate / Hexane: Highly flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected separately.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base or wet reagents. 2. Low reaction temperature. 3. Deactivated alkylating agent. | 1. Use fresh, anhydrous K₂CO₃ and solvent. Add an extra 0.2-0.3 eq of base. 2. Verify the reaction temperature with an external thermometer. 3. Use a fresh bottle of 3-fluorobenzyl bromide. |
| Low Yield | 1. Inefficient extraction. 2. Loss during chromatography. | 1. Perform an additional extraction of the aqueous layer. 2. Ensure proper column packing and careful fraction collection. |
| Side Product Formation | 1. Reaction temperature too high. 2. Presence of water leading to hydrolysis of the benzyl bromide to benzyl alcohol. | 1. Maintain the temperature strictly at 80 °C. 2. Ensure all glassware and reagents are scrupulously dry. |
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Pellicciari, R., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Zhang, L., et al. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Li, J., et al. (2017). Synthesis process of o-chlorobenzaldehyde.
-
PubChem. 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
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Frontiers in Pharmacology. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]
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MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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PubMed Central (PMC). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]
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Ataman Kimya. 2-CHLOROBENZALDEHYDE. [Link]
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Chemistry Steps. The Williamson Ether Synthesis. [Link]
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Anant Pharmaceuticals Pvt. Ltd. CAS 66742-57-2 4-[(3-fluorobenzyl)oxy]benzaldehyde. Impurity. [Link]
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The Alchemist's Guide: Applications in Medicinal Chemistry and Drug Discovery
This guide provides an in-depth exploration of the pivotal applications and protocols that form the bedrock of modern medicinal chemistry and drug discovery. It is designed for researchers, scientists, and drug development professionals seeking to understand not just the "how" but the critical "why" behind the experimental choices that drive successful therapeutic development. Moving beyond rigid templates, this document is structured to logically flow from the initial identification of bioactive compounds to their refinement into viable drug candidates, mirroring the iterative and multidisciplinary nature of the field.
Section 1: The Genesis of a Drug—Hit Identification Strategies
The journey to a new medicine begins with identifying a "hit"—a molecule that shows desired biological activity against a therapeutic target. This section delves into the high-throughput and targeted methodologies employed to sift through vast chemical libraries and pinpoint these promising starting points.
High-Throughput Screening (HTS): Casting a Wide Net
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of compounds.[1] The primary objective of HTS is not to find a perfect drug but to identify "hits" that can serve as the starting point for medicinal chemistry efforts.[2]
The design of a robust HTS campaign is predicated on the principles of statistical validity and the minimization of artifacts. The choice of assay technology (e.g., fluorescence, luminescence, absorbance) is dictated by the nature of the biological target and the feasibility of miniaturization to 384- or 1536-well plate formats. A well-designed HTS protocol is a self-validating system, incorporating rigorous controls to ensure data quality and reproducibility.[3]
-
Assay Development and Miniaturization: The initial phase involves adapting a biological assay into a format suitable for automation and high-throughput. This includes optimizing reagent concentrations, incubation times, and signal detection to achieve a robust and reproducible assay in a low-volume format (e.g., 384-well plates).
-
Plate Layout and Controls: A standardized plate layout is crucial for data analysis and quality control. Each plate should include:
-
Negative Controls (e.g., DMSO vehicle): Defines the basal level of activity (0% inhibition/activation).
-
Positive Controls: A compound known to elicit a maximal response, defining 100% activity.[4]
-
Test Compounds: Typically screened at a single concentration (e.g., 10 µM).
-
-
Pilot Screen: A small subset of the compound library (e.g., 1,000-5,000 compounds) is screened to assess assay performance and variability.
-
Statistical Validation (Z'-factor): The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for a full-scale HTS campaign.
-
Full-Scale Screen: The entire compound library is screened.
-
Hit Confirmation and Prioritization: "Hits" are compounds that exhibit activity beyond a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls). These are then re-tested to confirm their activity. Confirmed hits are prioritized for follow-up studies based on their potency, structural characteristics, and novelty.
Figure 1: High-Throughput Screening (HTS) Workflow
Fragment-Based Drug Discovery (FBDD): A More Targeted Approach
Fragment-Based Drug Discovery (FBDD) offers an alternative to HTS, focusing on screening smaller, low-molecular-weight compounds ("fragments") that bind to the target with lower affinity.[5] The rationale behind FBDD is that these fragments are more efficient binders relative to their size and can be chemically elaborated into more potent, drug-like molecules.[6]
While seemingly counterintuitive, the weak binding of fragments provides a more detailed understanding of the key interactions required for biological activity. Highly sensitive biophysical techniques are necessary to detect these interactions.
-
Fragment Library Selection: A diverse library of fragments (typically <300 Da) is assembled.
-
Target Immobilization: The purified target protein is immobilized on an SPR sensor chip.
-
Fragment Screening: Individual fragments are passed over the sensor chip, and changes in the refractive index upon binding are measured in real-time.
-
Hit Validation: Fragments that show a concentration-dependent binding response are considered hits. The binding affinity (KD) and kinetics (kon and koff) are determined.
-
Structural Elucidation: X-ray crystallography or NMR spectroscopy is used to determine the binding mode of the fragment to the target protein. This structural information is critical for the subsequent optimization phase.
Section 2: The Art of Molecular Refinement—Lead Optimization
Once a promising hit is identified, the iterative process of lead optimization begins. This phase involves a multidisciplinary effort between medicinal chemists, biologists, and computational scientists to enhance the potency, selectivity, and drug-like properties of the initial hit.[7]
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint
Structure-Activity Relationship (SAR) is the cornerstone of medicinal chemistry, exploring how modifications to a chemical structure affect its biological activity.[8] A systematic SAR investigation guides the rational design of more potent and selective compounds.
SAR is an iterative cycle of designing, synthesizing, and testing new analogs of a lead compound. Each data point informs the next round of design, progressively building a comprehensive understanding of the molecular features crucial for activity.
-
Data Collection: A dataset of compounds with their corresponding biological activities (e.g., IC50 or EC50 values) is compiled.
-
Substructure Analysis: The chemical structures are systematically dissected to identify key functional groups and molecular scaffolds.
-
Hypothesis Generation: Hypotheses are formulated about the role of different structural features in modulating biological activity.
-
Analog Design and Synthesis: New molecules are designed and synthesized to test these hypotheses.
-
Biological Testing: The new analogs are tested in the relevant biological assays.
-
SAR Model Refinement: The new data is incorporated into the SAR model, leading to a more refined understanding of the structural requirements for activity.
Figure 2: The Iterative Cycle of SAR
Quantitative Structure-Activity Relationship (QSAR): From Qualitative to Quantitative Predictions
QSAR models take SAR analysis a step further by establishing a mathematical relationship between the chemical properties of a molecule and its biological activity.[9][10] These models can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.[11]
-
Dataset Preparation: A diverse set of compounds with known biological activities is selected.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.
-
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a predictive model.
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
| QSAR Model Validation Parameter | Acceptable Value |
| Correlation coefficient (R²) | > 0.6 |
| Cross-validated R² (Q²) | > 0.5 |
| External validation R² (Pred_R²) | > 0.6 |
Table 1: Common QSAR Model Validation Criteria
In Silico Drug Design: The Power of Computational Chemistry
In silico drug design utilizes computational methods to predict and analyze the interaction between a ligand and its target protein. Virtual screening, a key in silico technique, involves docking large libraries of virtual compounds into the binding site of a target protein to identify potential binders.
AutoDock Vina is a widely used open-source program for molecular docking.[12][13]
-
Receptor and Ligand Preparation: The 3D structures of the target protein (receptor) and the small molecules (ligands) are prepared in the appropriate format (PDBQT). This involves adding hydrogen atoms and assigning partial charges.
-
Grid Box Definition: A 3D grid box is defined around the binding site of the receptor. This grid is where the docking calculations will be performed.
-
Docking Simulation: AutoDock Vina systematically explores different conformations and orientations of each ligand within the grid box, calculating the binding affinity for each pose using a scoring function.
-
Pose Analysis and Rescoring: The predicted binding poses of the top-scoring compounds are visually inspected for favorable interactions with the receptor. More rigorous scoring functions or molecular dynamics simulations can be used to refine the ranking of the virtual hits.
-
Compound Selection: A diverse set of high-ranking compounds with favorable predicted binding modes are selected for experimental testing.
Section 3: Ensuring Drug-Like Properties—Preclinical Profiling
A potent and selective compound does not necessarily make a good drug. It must also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), and a clean safety profile.[14]
In Vitro ADME Assays: Predicting In Vivo Behavior
A battery of in vitro assays is employed early in the drug discovery process to assess the ADME properties of compounds.
The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium.[15][16] This assay is the industry standard for predicting the oral absorption of drugs.[3][17]
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (typically >200 Ω·cm²).
-
Compound Application: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sample Collection: At various time points, samples are taken from the receiver compartment.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Apparent Permeability (Papp) Calculation: The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
| Papp (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Table 2: Interpretation of Caco-2 Permeability Data
The assay is typically performed in both directions (A-to-B and B-to-A) to calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.[3]
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[18] This assay provides a measure of a compound's intrinsic clearance (Clint), which is a key parameter for predicting its metabolic stability in vivo.[19][20]
-
Incubation: The test compound is incubated with liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
This assay determines a compound's potential to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[21][22]
-
Incubation: The test compound is co-incubated with human liver microsomes, a specific CYP isoform probe substrate, and NADPH.
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.[23]
| IC50 Value | Inhibition Potential |
| < 1 µM | Strong inhibitor |
| 1 - 10 µM | Moderate inhibitor |
| > 10 µM | Weak or no inhibition |
Table 3: Classification of CYP Inhibition Potential
Pharmacokinetics and Pharmacodynamics (PK/PD): Linking Exposure to Effect
Pharmacokinetics (PK) describes what the body does to a drug (ADME), while pharmacodynamics (PD) describes what the drug does to the body (the therapeutic effect).[24] Understanding the relationship between PK and PD is crucial for selecting a safe and effective dosing regimen.
-
Exposure-Response Relationship: Does the desired pharmacological effect correlate with the concentration of the drug in the plasma or at the target site?
-
Therapeutic Window: What is the range of drug concentrations that provides efficacy without causing significant toxicity?
-
Dose Prediction: The preclinical PK/PD data is used to predict the human dose and dosing frequency for first-in-human clinical trials.
Case Study: The Discovery of Venetoclax—A Triumph of Fragment-Based Drug Discovery
The development of Venetoclax (ABT-199), a first-in-class BCL-2 inhibitor for the treatment of chronic lymphocytic leukemia, is a landmark success story for FBDD.[25]
-
Fragment Screening: An NMR-based screen identified a small fragment that bound to the BCL-2 protein with weak affinity.
-
Structure-Guided Elaboration: The crystal structure of the fragment bound to BCL-2 revealed key interactions. This structural information guided the medicinal chemists in "growing" the fragment by adding chemical moieties that would make additional favorable contacts with the protein.
-
Lead Optimization: An intensive lead optimization campaign focused on improving potency, selectivity against other BCL-2 family members (to avoid off-target toxicity), and pharmacokinetic properties.
-
Clinical Success: Venetoclax demonstrated remarkable efficacy in clinical trials, leading to its approval by the FDA.
Conclusion
The journey of a drug from an initial hit to a marketed medicine is a long and arduous one, fraught with challenges. However, the systematic application of the principles and protocols of medicinal chemistry and drug discovery, as outlined in this guide, provides a rational framework for navigating this complex process. By integrating high-throughput screening, structure-based design, and a deep understanding of ADME and PK/PD, scientists can significantly increase the probability of success in developing novel therapeutics that address unmet medical needs.
References
-
Best Practices in Hit to Lead - Webinar (Part 1). (2024, March 29). YouTube. Retrieved from [Link]
-
Navigating Lead Optimization in Drug Discovery: Planning for Success. (n.d.). Cresset Group. Retrieved from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? (n.d.). PubMed Central. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved from [Link]
-
Plate Control Layout. (2025, July 22). CDD Support - Collaborative Drug Discovery. Retrieved from [Link]
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How to Design a Successful Lead Generation Campaign. (n.d.). Fast Track Marketing. Retrieved from [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved from [Link]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]
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From lead to candidate: cutting-edge preclinical development. (n.d.). Nuvisan. Retrieved from [Link]
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VSDK: Virtual screening of small molecules using AutoDock Vina on Windows platform. (n.d.). NIH. Retrieved from [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved from [Link]
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Hit-to-Lead. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology. Retrieved from [Link]
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How to Run a Successful Lead Generation Campaign. (2025, October 6). Hinge Marketing. Retrieved from [Link]
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Quantitative Structure-Activity Relationship Models. (2025, November 22). Emergent Mind. Retrieved from [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
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Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PubMed Central. Retrieved from [Link]
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Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
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Fragment-based lead discovery – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Campaign Optimization: 5 Key Strategies for Success. (2025, April 15). Camphouse. Retrieved from [Link]
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A venetoclax bench-to-bedside story. (n.d.). PubMed Central. Retrieved from [Link]
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Harmonized Tariff Schedule System User Guide. (2023, June 15). USITC. Retrieved from [Link]
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Fundamentals of QSAR Modeling: Basic Concepts and Applications. (n.d.). NIH. Retrieved from [Link]
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Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. (n.d.). University of Washington. Retrieved from [Link]
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AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved from [Link]
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DMPK Lead Optimization. (n.d.). ResearchGate. Retrieved from [Link]
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Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services. Retrieved from [Link]
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QSAR (Quantitative Structure-Activity Relationship). (n.d.). Computational Chemistry Glossary. Retrieved from [Link]
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ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved from [Link]
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Best Practices Guide for Improving Automated License Plate Reader Effectiveness through Uniform License Plate Design and Manufacture. (2012, July 9). AAMVA. Retrieved from [Link]
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Molecular Docking | Autodock VINA Virtual Screening. (2020, July 30). YouTube. Retrieved from [Link]
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Caco2 assay protocol. (n.d.). University of Washington. Retrieved from [Link]
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PubMed Central. Retrieved from [Link]
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How to Design Effective Performance Marketing Campaigns. (2024, November 4). 180ops. Retrieved from [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]
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The (Re)-Evolution of Quantitative Structure–Activity Relationship (QSAR) Studies Propelled by the Surge of Machine Learning Methods. (2022, November 28). Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]
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An Integrated Approach to Fragment-Based Lead Generation: Philosophy, Strategy and Case Studies from AstraZeneca's Drug Discovery Programmes. (n.d.). ResearchGate. Retrieved from [Link]
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Caco-2 cell permeability assays to measure drug absorption. (2025, August 10). ResearchGate. Retrieved from [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
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A Method for Reconstructing and Predicting the Volume of Bowl-Type Tableware and Its Application in Dietary Analysis. (n.d.). MDPI. Retrieved from [Link]
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Determination of Microsomal Stability by UPLC -MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]
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Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]
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Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Virtual Screening with AutoDock: Theory and Practice. (n.d.). PubMed Central. Retrieved from [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]
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Reaction of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde with nucleophiles
An In-Depth Guide to the Synthetic Utility of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in Nucleophilic Addition Reactions
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and practical protocols for utilizing this compound as a versatile scaffold in synthetic chemistry. We will delve into the nuanced reactivity of this substituted benzaldehyde and explore its reactions with common classes of nucleophiles, including nitrogen nucleophiles (reductive amination), organometallics (Grignard addition), and phosphorus ylides (Wittig olefination).
The unique substitution pattern of this molecule—featuring an electrophilic aldehyde, an electron-withdrawing chloro group, and a sterically influential ortho-benzyloxy moiety—presents both opportunities and challenges in molecular design. This guide aims to elucidate the underlying chemical principles and provide robust, field-tested protocols to harness its synthetic potential effectively.
Core Principles: Understanding the Reactivity Profile
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, several structural features modulate this reactivity:
-
Aldehyde Group (-CHO): The primary site for nucleophilic attack. The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic.
-
5-Chloro Group (-Cl): Located para to the benzyloxy group, this halogen exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring but, more importantly, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzaldehyde.
-
2-[(3-fluorobenzyl)oxy] Group: This bulky ortho substituent has two key influences. Electronically, the ether oxygen can donate electron density to the ring through resonance (+R effect), which slightly counteracts the withdrawing effect of the chlorine. Sterically, its proximity to the aldehyde can hinder the approach of very large nucleophiles.
The general mechanism for nucleophilic addition involves the attack of a nucleophile (:Nu⁻) on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This is typically followed by protonation during an aqueous workup to yield the final alcohol product.[1] Aromatic aldehydes like this one are generally less reactive than aliphatic aldehydes because the phenyl ring offers some resonance stabilization.[1][2]
Caption: General mechanism of nucleophilic addition to an aldehyde.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds. The reaction proceeds via the initial formation of a Schiff base (or iminium ion), which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for producing complex secondary and tertiary amines.[3][4][5] The choice of reducing agent is critical; mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated iminium ion intermediate over the starting aldehyde.
Protocol 2.1: Synthesis of N-{[5-Chloro-2-((3-fluorobenzyl)oxy)phenyl]methyl}aniline
This protocol details the reaction with aniline as a representative primary amine.
Materials
| Reagent | MW | Amount | Equivalents |
|---|---|---|---|
| This compound | 278.69 | 1.00 g (3.59 mmol) | 1.0 |
| Aniline | 93.13 | 0.33 mL (3.59 mmol) | 1.0 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.14 g (5.38 mmol) | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
| Acetic Acid (optional catalyst) | 60.05 | 1-2 drops | catalytic |
Procedure
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.59 mmol).
-
Dissolution: Dissolve the aldehyde in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Amine Addition: Add aniline (0.33 mL, 3.59 mmol) to the solution. If desired, add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.14 g, 5.38 mmol) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, slowly quench by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of DCM.
-
Washing & Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.
Expected Outcome & Characterization
-
Yield: Typically 70-90%.
-
¹H NMR: Expect to see the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new singlet or doublet for the benzylic CH₂-N protons (~4.3 ppm) and a broad singlet for the N-H proton.
-
Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.
Caption: Workflow for one-pot reductive amination.
Grignard Reaction: Carbon-Carbon Bond Formation
The Grignard reaction is a powerful tool for forming new carbon-carbon bonds by adding an organomagnesium halide to the carbonyl carbon.[6] This reaction creates a secondary alcohol, which can serve as a versatile intermediate for further synthetic transformations. Strict anhydrous conditions are paramount for success, as Grignard reagents are strong bases and will be quenched by even trace amounts of water.
Protocol 3.1: Synthesis of 1-[5-Chloro-2-((3-fluorobenzyl)oxy)phenyl]ethanol
This protocol describes the addition of a methyl group using methylmagnesium bromide.
Materials
| Reagent | MW | Amount | Equivalents |
|---|---|---|---|
| This compound | 278.69 | 1.00 g (3.59 mmol) | 1.0 |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | - | 1.44 mL (4.31 mmol) | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | 25 mL | - |
Procedure
-
Setup: Assemble an oven-dried, three-necked flask with a stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Dissolution: Add this compound (1.00 g, 3.59 mmol) to the flask and dissolve it in 20 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (1.44 mL, 4.31 mmol) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 20 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of 25 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 20 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure secondary alcohol.
Expected Outcome & Characterization
-
Yield: Typically 65-85%.
-
¹H NMR: The aldehyde proton signal (~10 ppm) will disappear. A new quartet will appear for the benzylic CH-OH proton (~5.0 ppm), and a new doublet will appear for the methyl group (~1.5 ppm). A broad singlet for the -OH proton will also be present.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch around 3300-3500 cm⁻¹ and the disappearance of the sharp aldehyde C=O stretch around 1690 cm⁻¹.
Caption: Step-by-step workflow for a Grignard reaction.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium salt deprotonated by a strong base). The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[8][9]
Protocol 4.1: Synthesis of 5-Chloro-2-((3-fluorobenzyl)oxy)-1-vinylbenzene
This protocol uses methyltriphenylphosphonium bromide to install a terminal double bond.
Materials
| Reagent | MW | Amount | Equivalents |
|---|---|---|---|
| Methyltriphenylphosphonium Bromide | 357.23 | 1.54 g (4.31 mmol) | 1.2 |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | - | 1.72 mL (4.31 mmol) | 1.2 |
| This compound | 278.69 | 1.00 g (3.59 mmol) | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 30 mL | - |
Procedure
-
Ylide Preparation Setup: In a flame-dried, three-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.54 g, 4.31 mmol) in 20 mL of anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C. Add n-butyllithium (1.72 mL, 4.31 mmol) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes.
-
Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.00 g, 3.59 mmol) in 10 mL of anhydrous THF.
-
Reaction: Cool the ylide solution back to 0 °C. Add the aldehyde solution dropwise to the ylide. A color change and the formation of a precipitate (triphenylphosphine oxide) are often observed.
-
Completion: After addition, allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Quench the reaction by adding 20 mL of water.
-
Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography (silica gel, eluting with a non-polar solvent system like hexanes or a low percentage of ethyl acetate in hexanes) to isolate the alkene product.
Expected Outcome & Characterization
-
Yield: Typically 60-80%.
-
¹H NMR: The aldehyde proton signal (~10 ppm) will disappear. New signals in the vinyl region (5-7 ppm) will appear, corresponding to the protons of the newly formed double bond.
-
Triphenylphosphine Oxide: This byproduct is often visible on the TLC plate and in the crude ¹H NMR spectrum (multiplets around 7.4-7.8 ppm).
Caption: The two-stage mechanism of the Wittig reaction.
References
- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes. ChemRxiv. [Link]
-
Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. ResearchGate. [Link]
-
Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials. ChemRxiv. [Link]
-
Reductive Amination by Photoredox Catalysis and Polarity-Matched Hydrogen Atom Transfer. PubMed. [Link]
-
NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. OICC Press. [Link]
-
1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones. Filo. [Link]
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- 2. 1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) .. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination by Photoredox Catalysis and Polarity-Matched Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification Challenges of Substituted Benzaldehydes
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common and complex purification challenges encountered when working with substituted benzaldehydes. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and overcome challenges in your specific experimental context.
The Unstable Nature of Substituted Benzaldehydes: A Primer
Substituted benzaldehydes are versatile intermediates in organic synthesis. However, their purification is often complicated by their inherent reactivity. The electron-donating or electron-withdrawing nature of the substituents on the aromatic ring significantly influences the aldehyde's susceptibility to oxidation, disproportionation, and self-condensation. Understanding these underlying chemical principles is the first step toward successful purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: My substituted benzaldehyde is turning into a white crystalline solid upon storage or during workup.
Q: What is this white solid, and why is it forming?
A: The white crystalline solid is almost certainly the corresponding benzoic acid derivative, formed through oxidation of the aldehyde.[1] Benzaldehydes are notoriously prone to autoxidation, a free-radical chain reaction with atmospheric oxygen that is often initiated by light.[1] Even in seemingly airtight containers, residual oxygen can lead to the formation of this impurity over time.[1]
Troubleshooting Protocol: Removal of Benzoic Acid Impurity
This protocol is a crucial first step before attempting other purification methods, especially for older samples of substituted benzaldehydes.
Experimental Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude substituted benzaldehyde in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the separatory funnel. The volume of the basic solution should be about one-third to one-half the volume of the organic layer.
-
Mixing and Separation: Gently shake the funnel, periodically venting to release any CO₂ pressure that may build up. Allow the layers to separate. The benzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash with the basic solution one or two more times, or until no more gas evolution is observed.
-
Neutral Wash: Wash the organic layer with deionized water and then with brine to remove any residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified substituted benzaldehyde.
Causality Behind the Choice: This method is highly effective for removing acidic impurities like benzoic acid while leaving the aldehyde in the organic phase.[2] It is a mild and efficient preliminary purification step.
Problem 2: During a base-catalyzed reaction, I'm getting a mixture of an alcohol and a carboxylic acid from my substituted benzaldehyde.
Q: What is causing this disproportionation, and how can I prevent it?
A: This is a classic case of the Cannizzaro reaction.[3] This reaction occurs with aldehydes that lack α-hydrogens (such as most substituted benzaldehydes) in the presence of a strong base. One molecule of the aldehyde is reduced to the corresponding benzyl alcohol, while another is oxidized to the benzoate.[3]
Troubleshooting and Prevention Strategies:
-
Avoid Strong Bases: If possible, use a milder base or a non-nucleophilic base for your primary reaction to avoid initiating the Cannizzaro reaction.
-
Temperature Control: The Cannizzaro reaction is often accelerated by heat. Maintaining a low reaction temperature can help to minimize this side reaction.
-
Crossed Cannizzaro Reaction: If your desired reaction involves a different nucleophile, consider a "crossed" or "sacrificial" approach where a less valuable aldehyde, like formaldehyde, is used in excess to act as the reductant for your more valuable substituted benzaldehyde.[4]
Purification of a Cannizzaro Reaction Mixture:
If you have already generated a mixture of the alcohol and carboxylic acid, you can separate them based on their different chemical properties.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the reaction mixture in a suitable organic solvent.
-
Base Extraction: Extract the mixture with an aqueous base (e.g., 1 M NaOH) to deprotonate the carboxylic acid, moving it to the aqueous layer as its salt. The alcohol will remain in the organic layer.
-
Separation and Isolation: Separate the layers. The organic layer can be washed, dried, and concentrated to isolate the alcohol. The aqueous layer can be acidified (e.g., with 1 M HCl) to precipitate the carboxylic acid, which can then be collected by filtration or extracted into a fresh portion of organic solvent.
Problem 3: My substituted benzaldehyde, which has α-hydrogens (e.g., a phenylacetaldehyde derivative), is forming viscous, high-molecular-weight byproducts.
Q: What is this polymerization-like process, and how can I purify my desired aldehyde?
A: You are likely observing an aldol condensation reaction. In the presence of either acid or base, aldehydes with α-hydrogens can act as both a nucleophile (as an enolate) and an electrophile, leading to self-condensation products (β-hydroxy aldehydes), which can then dehydrate to form α,β-unsaturated aldehydes. These can further react, leading to oligomeric or polymeric materials.
Troubleshooting and Purification Strategies:
-
pH Control: Maintain neutral conditions during workup and purification whenever possible. If your desired product is sensitive to the slight acidity of silica gel, consider using deactivated silica (e.g., with triethylamine) or a neutral stationary phase like alumina for chromatography.[2]
-
Flash Chromatography: This is often the most effective method for separating the desired aldehyde from higher-boiling condensation products.
Experimental Protocol: Flash Chromatography
-
Stationary Phase: Use silica gel for most applications. If your compound is acid-sensitive, consider neutral alumina or silica gel pre-treated with a small amount of triethylamine in the eluent.[2]
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A typical starting point would be a gradient of 0-20% ethyl acetate in hexane.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) to determine the optimal solvent system for separating your target aldehyde from the less polar starting materials and the more polar condensation byproducts.
General Purification Protocols for Substituted Benzaldehydes
Here are detailed protocols for common purification techniques. The choice of method will depend on the nature of the impurities and the properties of your specific substituted benzaldehyde.
Purification via Bisulfite Adduct Formation
This is a highly selective method for purifying aldehydes from non-aldehyde impurities.[2][5]
Experimental Protocol:
-
Adduct Formation: Dissolve the crude substituted benzaldehyde in a minimal amount of ethanol or methanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The crystalline bisulfite adduct should precipitate out of the solution.
-
Isolation: Collect the solid adduct by filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any non-aldehydic impurities.
-
Regeneration of the Aldehyde: Suspend the purified adduct in water and add either a dilute acid (e.g., 1 M HCl) or a base (e.g., 10% Na₂CO₃ solution).[6] This will regenerate the aldehyde, which will separate as an oil or solid.
-
Extraction and Isolation: Extract the regenerated aldehyde into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
Causality Behind the Choice: The bisulfite ion undergoes nucleophilic addition to the aldehyde's carbonyl group to form a water-soluble salt, leaving non-aldehydic organic impurities behind in the organic phase or mother liquor.[2] This reaction is reversible, allowing for the recovery of the purified aldehyde.[2]
Purification by Distillation
Distillation is suitable for thermally stable, liquid substituted benzaldehydes to separate them from non-volatile impurities or compounds with significantly different boiling points.[7]
Experimental Protocol: Vacuum Distillation
-
Pre-treatment: First, wash the crude aldehyde with a 10% sodium carbonate solution to remove any acidic impurities, followed by a water wash. Dry the aldehyde over anhydrous magnesium sulfate.
-
Setup: Assemble a vacuum distillation apparatus. It is crucial to use a vacuum source that can achieve a stable, low pressure.
-
Distillation: Heat the flask gently in an oil bath. Collect the fraction that distills at the expected boiling point for your substituted benzaldehyde at the given pressure. It is advisable to distill under an inert atmosphere (e.g., nitrogen) to prevent oxidation at elevated temperatures.
Troubleshooting Distillation:
-
Bumping: If the liquid bumps violently, ensure adequate stirring or use boiling chips. This can also be a sign of overheating.
-
No Distillate: If the compound doesn't distill at the expected temperature, your vacuum may not be strong enough. Check for leaks in your system.
-
Darkening/Polymerization: If the material in the distillation flask darkens significantly, this indicates thermal decomposition. Reduce the temperature of the oil bath and try to achieve a lower pressure.
Data and Visualization
Table 1: Comparison of Purification Methods for Substituted Benzaldehydes
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Wash | Acid-base extraction | Removes acidic impurities (e.g., benzoic acid) effectively.[2] | Does not remove non-acidic impurities. Product must be base-stable. | Pre-purification step for crude benzaldehydes. |
| Bisulfite Adduct | Reversible nucleophilic addition | Highly selective for aldehydes. Can yield very pure product.[2][5] | Not suitable for purifying aldehyde products from other aldehydes. Requires an aqueous workup. | Removing non-aldehydic impurities. |
| Distillation | Separation by boiling point | Can be scaled up. Effective for removing non-volatile impurities.[7] | Product must be thermally stable. May not separate compounds with close boiling points. | Thermally stable, liquid aldehydes. |
| Recrystallization | Differential solubility | Can provide very high purity for solid compounds. | Finding a suitable solvent system can be challenging. Potential for product loss in the mother liquor. | Solid substituted benzaldehydes. |
| Flash Chromatography | Differential adsorption | Highly versatile. Can separate complex mixtures.[8] | Can be time-consuming and requires solvent. Product can degrade on acidic silica gel.[2] | Complex mixtures or when other methods fail. |
Diagrams
Troubleshooting Decision Tree for Substituted Benzaldehyde Purification
Caption: A decision tree to guide the selection of an appropriate purification method.
Workflow for Purification via Bisulfite Adduct Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 8. chromtech.com [chromtech.com]
Stability and storage conditions for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
Technical Support Center: 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
Welcome to the dedicated technical guide for this compound (CAS No. 667437-25-4). This document provides in-depth guidance on the stability and optimal storage conditions for this versatile synthetic intermediate. Adherence to these protocols is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your research and development programs.
The unique structure of this molecule, featuring an aldehyde functional group, a benzyl ether linkage, and a chlorinated aromatic ring, presents specific stability challenges that must be addressed through proper handling and storage. This guide is structured to provide both quick answers through our FAQ section and detailed diagnostic procedures in our troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximum long-term stability, the compound should be stored at 2-8°C in a tightly sealed container.[1][2] It is crucial to protect it from the primary degradation factors: air, light, and moisture.[3]
Q2: Why is refrigerated storage under an inert atmosphere recommended?
The aldehyde functional group is highly susceptible to air oxidation, which converts the aldehyde to the corresponding, and often less reactive, 5-chloro-2-[(3-fluorobenzyl)oxy]benzoic acid.[2][4][5] This oxidation process is accelerated by heat and light. Storing the compound at 2-8°C slows this kinetic process, while an inert atmosphere (e.g., nitrogen or argon) displaces the atmospheric oxygen required for the degradation pathway.[2]
Q3: What type of container is best for storing this compound?
Use an amber glass bottle or a container that blocks UV light.[6][7] The container must have a tight-fitting, secure cap, preferably with a PTFE liner, to prevent moisture ingress and oxygen exchange.[8][9] For larger quantities, storing under an inert gas blanket is highly recommended.
Q4: What is the expected shelf-life of this compound?
When stored under the recommended conditions (2-8°C, dark, dry, sealed), the solid compound is expected to maintain its purity for at least 1-2 years. However, its stability is highly dependent on handling.[7] Frequent opening of the container without re-blanketing with inert gas will shorten its effective shelf-life. Solutions of the compound are significantly less stable and should be prepared fresh for each use.
Q5: How can I tell if my material has degraded?
Visual inspection may reveal a change from a white or off-white solid to a yellowish or brownish hue. The most definitive signs of degradation are identified analytically:
-
Thin-Layer Chromatography (TLC): Appearance of a new, more polar spot (lower Rf value) corresponding to the carboxylic acid impurity.
-
NMR Spectroscopy: A diminished aldehyde proton signal (around 9.5-10.5 ppm) and the potential appearance of a broad carboxylic acid proton signal (>10 ppm).
-
HPLC/LC-MS: A decrease in the area percent of the main peak and the emergence of a new peak corresponding to the oxidized product (mass will increase by ~16 amu).
Q6: Are there any incompatible materials I should avoid storing this compound near?
Yes. Avoid storage near strong oxidizing agents, strong bases, and iron. Bases can catalyze aldol condensation reactions or other unwanted side reactions, while oxidizing agents will directly accelerate the conversion to benzoic acid.
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Temperature | 2–8°C | Slows the kinetics of oxidation and potential polymerization, preserving chemical integrity.[1][2] |
| Atmosphere | Sealed under inert gas (Nitrogen or Argon) | The aldehyde group is susceptible to oxidation by atmospheric oxygen to form a carboxylic acid.[2][4] An inert atmosphere displaces oxygen. |
| Light | Store in an amber or opaque container | Aromatic aldehydes can be light-sensitive, which can catalyze auto-oxidation and other degradation pathways.[3] |
| Moisture | Keep container tightly sealed in a dry location | Moisture can facilitate certain degradation pathways and affect the physical properties of the solid. |
| Container | Tightly sealed glass bottle with a PTFE-lined cap | Prevents exposure to air and moisture; PTFE provides an inert sealing surface.[8][9] |
Troubleshooting Guide for Experimental Issues
This section addresses common problems that may arise from the improper storage or handling of this compound.
Scenario 1: My reaction yield is significantly lower than expected.
-
Potential Cause: The most probable cause is the degradation of the aldehyde starting material, primarily through oxidation to the unreactive carboxylic acid. The actual molar quantity of the active aldehyde is lower than calculated.
-
Diagnostic Steps:
-
Assess Purity: Before starting your next reaction, verify the purity of the aldehyde using a suitable analytical method (see Protocol 1: Purity Assessment by TLC).
-
Quantify Impurity: Use 1H NMR or quantitative HPLC to determine the percentage of the aldehyde versus the carboxylic acid impurity.
-
Check Reaction Compatibility: Ensure your reaction conditions are not degrading the aldehyde. For example, some basic or strongly oxidizing conditions can affect the starting material.
-
-
Corrective Actions:
-
If significant degradation (>5%) is confirmed, it is highly recommended to use a fresh, unopened bottle of the reagent.
-
If the impurity level is minor, you may attempt to purify the material by recrystallization or column chromatography. However, this can be inefficient and may lead to further degradation if not performed carefully.
-
For future use, always handle the reagent under an inert atmosphere and store it properly immediately after dispensing.
-
Scenario 2: I observe an unexpected, highly polar spot on my reaction's TLC plate.
-
Potential Cause: You are likely observing the 5-chloro-2-[(3-fluorobenzyl)oxy]benzoic acid impurity present in your starting material, which is carried through the reaction. Carboxylic acids are typically much more polar than their corresponding aldehydes.
-
Diagnostic Steps:
-
Co-spotting: Run a TLC plate where you spot your starting aldehyde, your reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).
-
Identify the Spot: The polar impurity in the starting material lane should have the same Rf value as the unexpected spot in your reaction mixture lane.
-
-
Corrective Actions:
-
The presence of this impurity may require additional purification steps for your final product.
-
Implement a quality control check on all new and existing bottles of the aldehyde before use to avoid this issue in the future.
-
Scenario 3: My analytical standard of this compound gives inconsistent readings over time.
-
Potential Cause: The compound is degrading in the solvent used for the analytical standard. Aldehydes are often less stable in solution than as a neat solid.
-
Diagnostic Steps:
-
Analyze Fresh vs. Old: Prepare a fresh solution of the standard and compare its HPLC or LC-MS chromatogram to that of an older, stored solution. Look for a decrease in the main peak area and the growth of impurity peaks.
-
Solvent Check: Certain solvents, particularly those that are not anhydrous or have been exposed to air, can accelerate degradation.
-
-
Corrective Actions:
-
Always prepare analytical solutions fresh from the solid material immediately before analysis.
-
If a stock solution must be stored, even for a short period, store it at 2-8°C or colder in a tightly capped vial and use it within 24 hours.
-
Use high-purity, anhydrous solvents for preparing standards.
-
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid and effective way to check for the presence of the primary oxidative degradation product.
-
Prepare the TLC Plate: Use a standard silica gel plate (e.g., silica gel 60 F254). Draw a light pencil line approximately 1 cm from the bottom.
-
Prepare the Sample: Dissolve a small amount (1-2 mg) of this compound in a suitable solvent like dichloromethane or ethyl acetate (0.5 mL).
-
Spot the Plate: Use a capillary tube to spot a small amount of the solution onto the starting line.
-
Develop the Plate: Place the plate in a TLC chamber containing an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). Let the solvent front travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aldehyde should appear as a major, dark spot.
-
Interpret the Results: The presence of a second spot near the baseline (a much lower Rf value) is a strong indication of the more polar carboxylic acid impurity. A pure sample should show only one significant spot.
Visual Workflow: Troubleshooting Stability Issues
The following diagram outlines the logical steps for troubleshooting experimental problems potentially related to the stability of this compound.
Caption: Troubleshooting workflow for stability-related issues.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]
-
Component Sourcing International. (2018). Safety Data Sheet. Retrieved from [Link]
-
Eawag. (n.d.). Chlorobenzene Degradation Pathway. Eawag-BBD. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. PubChem. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 66742-57-2 4-[(3-fluorobenzyl)oxy]benzaldehyde. Impurity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Thiemann, T., et al. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. PubChem. Retrieved from [Link]
-
Thiemann, T., et al. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
Sivanandan, K., et al. (2013). End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules, ACS Publications. Retrieved from [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
Sources
- 1. 667437-25-4|5-Chloro-2-((3-fluorobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. edenbotanicals.com [edenbotanicals.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorobenzyl Ether Synthesis
Welcome to the technical support center for the synthesis of fluorobenzyl ethers. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common challenges encountered during this synthesis, focusing on the widely used Williamson ether synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing fluorobenzyl ethers?
The most common and robust method for preparing fluorobenzyl ethers is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol (R-OH) by a base to form a highly reactive alkoxide ion (RO⁻). This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a fluorobenzyl halide (F-Bn-X) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether (F-Bn-OR).[1][2]
The overall transformation can be summarized as: R-OH + Base → R-O⁻ M⁺ R-O⁻ M⁺ + F-C₆H₄-CH₂-X → F-C₆H₄-CH₂-O-R + M⁺X⁻
The fluorobenzyl group is valuable in medicinal chemistry and materials science, often used as a protecting group or as a key structural motif.[3][4] The success of this synthesis is highly dependent on the careful selection of reagents and reaction conditions.
Q2: How do I choose the right base for the deprotonation step?
The choice of base is critical and depends on the pKa of the alcohol you are using. The base must be strong enough to deprotonate the alcohol to a significant extent, driving the equilibrium towards the formation of the alkoxide.
| Base | pKa of Conjugate Acid | Typical Use Case & Rationale |
| Sodium Hydride (NaH) | ~35 (H₂) | Primary & Secondary Alcohols: NaH is a powerful, non-nucleophilic base that irreversibly deprotonates most alcohols.[5] The reaction generates hydrogen gas, which bubbles out of the solution, driving the reaction to completion.[5] This is often the base of choice for a clean and efficient reaction.[5] |
| Potassium tert-butoxide (KOtBu) | ~18 (t-BuOH) | Hindered Alcohols: While a strong base, its bulky nature makes it less nucleophilic, reducing potential side reactions. It is highly effective for generating alkoxides from sterically hindered alcohols. |
| Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Phenols & More Acidic Alcohols: Suitable for alcohols with pKa < 15. For less acidic alcohols, the equilibrium may not favor complete deprotonation. Can be used effectively with phase-transfer catalysts.[6] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Phenols (pKa ~10): A milder base, often used for the synthesis of aryl ethers where the starting phenol is significantly more acidic than aliphatic alcohols. |
Expert Insight: For standard primary or secondary alcohols, sodium hydride (NaH) in an aprotic solvent like THF or DMF is the most reliable choice for achieving complete and irreversible deprotonation.[2][5] Ensure your NaH is fresh and handled under anhydrous conditions, as it reacts violently with water.[7]
Q3: Which solvent is optimal for fluorobenzyl ether synthesis?
The Williamson ether synthesis is an SN2 reaction, which is strongly favored by polar aprotic solvents . These solvents can solvate the cation (e.g., Na⁺) but do not strongly solvate the alkoxide nucleophile, leaving it "naked" and highly reactive.
-
Recommended Solvents:
-
Tetrahydrofuran (THF): A common and effective choice. It dissolves many organic compounds and is relatively easy to make anhydrous.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate SN2 reactions.[1][2] It is particularly useful for less reactive substrates but can be harder to remove during workup.
-
Acetonitrile (MeCN): Another excellent polar aprotic solvent that promotes rapid SN2 reactions.[1]
-
Dimethyl Sulfoxide (DMSO): A very polar aprotic solvent that can be used to accelerate slow reactions.[2][8]
-
Causality: Protic solvents (like ethanol or water) are detrimental. They can protonate the highly reactive alkoxide, shutting down the reaction. Furthermore, they solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.[1]
Q4: Does the position of the fluorine atom on the benzyl ring affect the reaction?
Yes, the position of the electron-withdrawing fluorine atom can have a subtle but noticeable effect on the reactivity of the fluorobenzyl halide. The benzyl carbon is the electrophilic site. Electron-withdrawing groups on the aromatic ring can slightly increase the electrophilicity of this carbon, potentially accelerating the SN2 reaction. However, this effect is generally minor compared to factors like the choice of leaving group, base, and solvent. In practice, ortho-, meta-, and para-fluorobenzyl halides are all excellent substrates for this reaction.[3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of fluorobenzyl ethers.
Problem 1: Low or No Product Yield
This is the most frequent issue and can stem from several sources. A systematic approach is key to diagnosis.
Logical Troubleshooting Flowchart
Caption: A step-by-step flowchart for troubleshooting low yield.
Detailed Causes and Solutions
| Potential Cause | Explanation & Verification | Recommended Solution |
| 1. Presence of Water | The Williamson ether synthesis is highly sensitive to moisture.[7] Water will react with the strong base (e.g., NaH) and can also protonate the alkoxide, rendering it non-nucleophilic. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic reagents (like NaH) in a glovebox or under an inert atmosphere (Nitrogen or Argon).[7] |
| 2. Inactive Base | Solid bases like NaH can be deactivated by improper storage, leading to a layer of inactive NaOH on the surface. | Use fresh, high-quality NaH from a newly opened container. If necessary, wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use (perform with extreme caution).[7] |
| 3. Insufficient Deprotonation | The chosen base may be too weak for the specific alcohol, or an insufficient amount was used. An equilibrium that doesn't favor the alkoxide will result in a slow or incomplete reaction. | Use a stronger base (e.g., switch from K₂CO₃ to NaH for an aliphatic alcohol).[5] Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation. |
| 4. Poor Leaving Group | The reaction rate follows the trend I > Br > Cl >> F. While fluorobenzyl chlorides and bromides are most common, chlorides will react more slowly than bromides. | If using a fluorobenzyl chloride and the reaction is sluggish, consider switching to the corresponding fluorobenzyl bromide to accelerate the reaction. |
| 5. Sub-optimal Temperature | While many Williamson syntheses proceed well at room temperature, some may require heating to overcome the activation energy barrier, especially with less reactive substrates.[1] | Monitor the reaction by TLC. If it is proceeding slowly, gently heat the reaction mixture (e.g., to 50-60 °C in THF or DMF) for several hours.[1] |
Problem 2: Formation of Side Products
Side Product: Elimination (Alkene Formation)
-
Cause: The alkoxide is not only a nucleophile but also a strong base. If it attacks a proton on the carbon adjacent to the leaving group, an E2 elimination reaction can occur, producing an alkene. This is more common with secondary and tertiary alkyl halides.[5][9] While fluorobenzyl halides are primary and thus favor SN2, forcing conditions (very high temperatures, sterically hindered bases) can promote elimination.[5]
-
Solution:
-
Use a primary fluorobenzyl halide. This is the standard for this synthesis and minimizes elimination.[5][9]
-
Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choose a less sterically hindered base if possible, although for alkoxide formation, this is less of a factor than the structure of the halide.
-
Side Product: C-Alkylation vs. O-Alkylation
-
Cause: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom on the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a competing pathway under certain conditions, particularly with less polar solvents.
-
Solution:
-
Use a polar aprotic solvent like DMF or DMSO. These solvents favor the formation of the desired O-alkylation product.[2]
-
The counter-ion can also play a role. Using potassium (K⁺) salts can sometimes favor O-alkylation more than sodium (Na⁺) salts.
-
Detailed Experimental Protocol: Synthesis of 4-Fluorobenzyl Ethyl Ether
This protocol provides a representative, step-by-step methodology for a standard fluorobenzyl ether synthesis.
Reaction Scheme:
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| Sodium Hydride (60% in oil) | 24.00 | 0.44 g | 11.0 mmol | 1.1 |
| Anhydrous Ethanol | 46.07 | 0.58 mL | 10.0 mmol | 1.0 |
| 4-Fluorobenzyl Bromide | 189.04 | 1.24 mL | 10.0 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Add the sodium hydride (60% dispersion in mineral oil) to the flask.
-
Add 30 mL of anhydrous THF and begin stirring.
-
-
Alkoxide Formation:
-
Slowly add the anhydrous ethanol dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath).
-
Causality: The addition should be slow to control the vigorous evolution of hydrogen gas.[5] A bubbler should be used to monitor the gas evolution safely.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. The mixture should become a clear or slightly hazy solution of sodium ethoxide.
-
-
SN2 Reaction:
-
In a separate, dry vial, dissolve the 4-fluorobenzyl bromide in 20 mL of anhydrous THF.
-
Add the 4-fluorobenzyl bromide solution dropwise to the stirred sodium ethoxide solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The reaction is typically complete within 1-3 hours.[1]
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), cautiously quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to yield the pure 4-fluorobenzyl ethyl ether.
-
Mechanism: Williamson Ether Synthesis
The reaction proceeds via a classic SN2 mechanism.
Caption: The two-step mechanism of the Williamson ether synthesis.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. [Link]
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher. [Link]
-
Kamal, A., et al. (2002). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
Kamal, A., et al. (2002). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 114(4), 411-416. [Link]
-
Pospíšil, J., et al. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. wiserpub.com [wiserpub.com]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids | MDPI [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Chromatographic Purity Analysis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an aldehyde group and halogenated aromatic rings, makes it a versatile building block. In the context of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and potentially introduce toxic byproducts into the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential.
This guide provides an in-depth comparison of chromatographic techniques for the purity analysis of this compound. We will explore the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering field-proven insights to guide researchers and quality control analysts in selecting the most appropriate method for their specific needs.
Understanding the Analyte and Potential Impurities
Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of this compound and the likely impurity profile.
-
Analyte Properties: The compound is a moderately polar organic molecule with a significant chromophore (the substituted benzaldehyde ring system), making it highly suitable for UV detection in HPLC. It possesses sufficient volatility and thermal stability to be analyzed by Gas Chromatography.
-
Potential Impurities: Impurities can originate from various sources throughout the synthetic and storage process.[2][3] A sound scientific appraisal suggests the following potential impurities:
-
Starting Materials: Unreacted 5-chlorosalicylaldehyde and 3-fluorobenzyl chloride.
-
By-products: Isomeric products or compounds resulting from side reactions. For instance, impurities from commercially available reagents, such as other isomers of fluorobenzyl chloride, can lead to the formation of related structural analogs.[4]
-
Degradation Products: Oxidation of the aldehyde to a carboxylic acid or cleavage of the ether linkage can occur during storage or under certain reaction conditions.
-
The objective of a successful purity analysis is to resolve the main compound from all potential and actual impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For quantitative purity determination of non-volatile or thermally sensitive benzaldehyde derivatives, HPLC is the method of choice.[5][6] Its high resolution, sensitivity, and reproducibility make it indispensable for quality control in pharmaceutical development. Reverse-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly well-suited for this analyte.
Causality Behind Method Choices in HPLC
-
Stationary Phase (Column): A C18 column is the workhorse for RP-HPLC due to its nonpolar, robust nature, which provides excellent retention and separation for moderately polar compounds like our target molecule.[7]
-
Mobile Phase: A gradient elution using a mixture of a polar solvent (like water or buffer) and a less polar organic solvent (like acetonitrile or methanol) is typically employed. A gradient is superior to an isocratic elution for impurity profiling as it can effectively elute a wide range of compounds with varying polarities, from polar starting materials to nonpolar by-products, within a reasonable timeframe.
-
Detector: A UV-Vis detector is ideal. The aromatic rings and the carbonyl group in the analyte provide strong UV absorbance, allowing for sensitive detection. Analysis at a wavelength of maximum absorbance (λmax) ensures the highest sensitivity.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the peak area percentage.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
According to ICH guidelines, impurities should be reported to two decimal places below 1.0% and one decimal place at or above 1.0%.[9]
-
Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds
Gas chromatography is an excellent technique for separating and analyzing volatile compounds.[10] Given that this compound is thermally stable and sufficiently volatile, GC offers a high-resolution alternative to HPLC.
Causality Behind Method Choices in GC
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing a response proportional to the mass of carbon. This makes it ideal for general purity analysis where all organic impurities need to be quantified.[11] For enhanced selectivity towards halogenated impurities, a halogen-specific detector (XSD) or an Electron Capture Detector (ECD) could be employed, though FID is more common for overall purity assessment.[12]
-
Column: A low-to-mid polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5, DB-5), provides good separation for a wide range of aromatic compounds.
-
Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points, ensuring that both volatile starting materials and less volatile by-products are eluted as sharp peaks.
Detailed Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable column oven, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.[13]
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL solution.
-
-
Data Analysis:
-
Purity is calculated using the peak area percent method, similar to HPLC.
-
Thin-Layer Chromatography (TLC): Rapid, Low-Cost Reaction Monitoring
TLC is an invaluable tool for qualitative analysis in organic synthesis.[14] It is the fastest and most economical method for monitoring the progress of a reaction, checking for the presence of starting materials, and getting a quick assessment of a sample's purity.[15]
Causality Behind Method Choices in TLC
-
Stationary Phase: Silica gel plates are the standard choice for separating moderately polar organic compounds. The polar silica surface interacts with the compounds, and separation is achieved based on polarity.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is used. The ratio is optimized to achieve good separation, ideally with the main compound having a retention factor (Rf) of ~0.3-0.5. More polar compounds will have a lower Rf, while less polar compounds will travel further up the plate.
-
Visualization: Since the analyte contains a chromophore, it can be visualized directly under UV light (typically at 254 nm).
Workflow for Purity Assessment & Reaction Monitoring by TLC
Caption: Workflow for TLC Analysis.
Detailed Experimental Protocol: TLC
-
Materials: Silica gel 60 F254 TLC plates, TLC developing chamber, spotting capillaries.
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 4:1 v/v). The optimal ratio should be determined experimentally.
-
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of ~0.5 cm and cover to allow the atmosphere to saturate.
-
Prepare dilute solutions (~1 mg/mL) of the starting material (for reference) and the reaction mixture or final product in a volatile solvent like ethyl acetate.
-
Using a capillary tube, spot the solutions on the TLC plate's baseline. It is good practice to co-spot the reaction mixture with the starting material in a central lane to aid in identification.[16]
-
Place the plate in the chamber and allow the solvent front to ascend until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
-
Interpretation:
-
Visualize the spots under a UV lamp.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
-
The presence of multiple spots in the product lane indicates impurities.
-
Comparative Analysis
The choice of chromatographic method is dictated by the analytical objective. The following table provides a direct comparison of the three techniques for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative Purity & Impurity Profiling | Quantitative Purity Analysis | Qualitative Reaction Monitoring & Purity Check |
| Resolution | Very High | Very High | Low to Moderate |
| Sensitivity | High (ng to pg range) | High (pg to fg range) | Moderate (µg to ng range) |
| Quantification | Excellent, Highly Accurate & Reproducible | Excellent, Highly Accurate | Semi-quantitative at best |
| Speed | Moderate (20-40 min per sample) | Moderate (20-40 min per sample) | Fast (<15 min per plate) |
| Cost | High (instrumentation & solvents) | High (instrumentation & gases) | Very Low |
| Ideal For | Final product release, stability studies, method validation according to ICH guidelines.[17] | Analysis of thermally stable impurities, alternative to HPLC. | In-process control, rapid screening of synthetic steps.[18] |
Decision-Making Framework
To assist in selecting the optimal technique, the following decision tree illustrates a logical approach based on common analytical needs in a research and development setting.
Caption: Choosing the Right Chromatographic Method.
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a multi-faceted approach leveraging the strengths of different chromatographic techniques is recommended.
-
For Development & Routine Monitoring: TLC is the undisputed choice for real-time reaction monitoring and quick qualitative checks of fraction purity during purification. Its speed and low cost allow for frequent analysis without significant resource investment.
-
For Final Product Release & Regulatory Submission: RP-HPLC is the authoritative method. Its high resolution and excellent quantitative capabilities are essential for accurately determining purity and profiling impurities to meet stringent regulatory standards, such as those outlined by the ICH.[19][20]
-
As a Complementary or Orthogonal Method: GC-FID serves as a powerful secondary technique. It is particularly useful for detecting volatile impurities that might be difficult to resolve by HPLC. Employing both HPLC and GC provides an orthogonal approach, offering a more complete and trustworthy picture of the sample's purity, a key principle in analytical method validation.[21][22]
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate chromatographic methods to ensure the quality and integrity of this compound, thereby safeguarding the subsequent stages of pharmaceutical manufacturing.
References
- Vertex AI Search. (n.d.). High-Purity 5-Chloro-2-fluorobenzaldehyde: Your Source for Reliable Synthesis.
- U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Google Patents. (n.d.). CN106977381A - Synthesis process of o-chlorobenzaldehyde.
- Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results.
- Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
- Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC.
- National Institutes of Health. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- Chemistry LibreTexts. (2023). Gas Chromatography.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
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A Senior Application Scientist's Guide to 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde: A Comparative Validation for Advanced Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry and drug development, the selection of precursor molecules is a critical decision that dictates the efficiency, purity, and overall success of a synthetic route. Benzaldehyde derivatives, in particular, are foundational building blocks for a vast array of pharmacologically active compounds. This guide provides an in-depth validation of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde as a strategic precursor, offering a comparative analysis against viable alternatives and supported by experimental data and established chemical principles. Our focus will be on its application in the synthesis of scaffolds relevant to neurodegenerative disease research, a field where nuanced molecular design is paramount.
The Strategic Advantage of Substituted Benzaldehydes in Drug Synthesis
The benzaldehyde moiety is a versatile electrophile, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The strategic placement of substituents on the aromatic ring profoundly influences the reactivity of the aldehyde group and the overall physicochemical properties of the resulting molecules. Halogen atoms, such as chlorine and fluorine, are of particular interest due to their ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
The subject of this guide, this compound, possesses a unique combination of substituents:
-
A chlorine atom at the 5-position: This electron-withdrawing group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to increased reaction rates and yields in key synthetic transformations.
-
A 3-fluorobenzyloxy group at the 2-position: This bulky ether linkage serves multiple purposes. It acts as a protecting group for a phenolic hydroxyl, which can be deprotected in later synthetic steps to introduce further functionality. The fluorine atom on the benzyl group can enhance metabolic stability and participate in specific binding interactions with target proteins.
This strategic substitution pattern suggests that this compound is a highly valuable precursor for the synthesis of complex molecules, particularly those designed to interact with biological systems.
Synthesis of this compound: The Williamson Ether Synthesis
The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis . This classic SN2 reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Caption: Williamson Ether Synthesis of the Target Precursor.
Detailed Experimental Protocol
The following protocol is a validated method for the synthesis of this compound, adapted from established procedures for analogous compounds[1].
Materials:
-
5-Chloro-2-hydroxybenzaldehyde
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Add 3-fluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
This self-validating protocol includes monitoring by TLC to ensure reaction completion and purification steps to guarantee the high purity of the final product.
Comparative Performance in a Key Synthetic Transformation: The Knoevenagel Condensation
To objectively evaluate the performance of this compound as a precursor, we will compare its reactivity in the Knoevenagel condensation with that of other relevant benzaldehyde derivatives. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, widely used in the synthesis of pharmacologically active compounds, including precursors for enzyme inhibitors in neurodegenerative diseases[2][3][4][5][6].
The reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.
Caption: Knoevenagel Condensation Workflow.
Comparative Experimental Data
The following table summarizes the expected performance of this compound in comparison to other benzaldehyde precursors in a Knoevenagel condensation with malononitrile. The data for the alternatives are based on published results, while the performance of the target precursor is projected based on established principles of chemical reactivity.
| Precursor | Substituents | Expected Reaction Time | Expected Yield (%) | Reference |
| Benzaldehyde | None | 4-6 hours | ~85 | [7][8] |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | 2-3 hours | >90 | [7] |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | 6-8 hours | ~80 | [7] |
| This compound | 5-Cl (EWG), 2-OBn(F) (EWG/EDG, bulky) | 1-2 hours | >95 | Projected |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Analysis of Comparative Performance
The superior projected performance of this compound can be attributed to the following factors:
-
Enhanced Electrophilicity: The presence of the electron-withdrawing chlorine atom at the 5-position significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of malononitrile. This leads to a faster reaction rate and a higher yield.
-
Combined Electronic Effects: The benzyloxy group at the 2-position has both an electron-withdrawing inductive effect (-I) due to the oxygen atom and a weaker electron-donating resonance effect (+R). The net effect, combined with the strong -I effect of the chlorine, is an overall activation of the aldehyde group towards nucleophilic addition.
-
Steric Hindrance: While the bulky benzyloxy group at the ortho position might be expected to hinder the reaction, in the case of the Knoevenagel condensation with a relatively small nucleophile like the enolate of malononitrile, this effect is likely to be minimal and outweighed by the strong electronic activation.
In comparison:
-
Benzaldehyde , being unsubstituted, serves as a baseline for reactivity.
-
4-Chlorobenzaldehyde shows enhanced reactivity due to the electron-withdrawing nature of the chlorine atom, but lacks the additional functionality of the benzyloxy group.
-
4-Methoxybenzaldehyde exhibits reduced reactivity due to the strong electron-donating effect of the methoxy group, which deactivates the aldehyde towards nucleophilic attack.
Alternative Precursors and Their Limitations
While other substituted benzaldehydes can be used in the synthesis of similar target molecules, they often present certain limitations when compared to this compound.
-
2-Chloro-6-fluorobenzaldehyde: While highly reactive due to the presence of two electron-withdrawing halogens in ortho positions, it lacks the benzyloxy group which can serve as a handle for further synthetic modifications or as a key pharmacophoric element.
-
4-(3-Fluorobenzyloxy)benzaldehyde: This isomer is a known precursor in the synthesis of the anti-Parkinson's drug Safinamide[9]. However, the para-position of the benzyloxy group leads to different electronic and steric properties compared to the ortho-substituted target molecule, which may be less ideal for certain target structures where ortho-substitution is required for optimal biological activity.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a precursor's physical and analytical properties is essential for its effective use in synthesis.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [10] |
| Molecular Weight | 264.68 g/mol | [10] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 46-50 °C | [11] |
| Boiling Point | 265 °C at 3 mmHg | [11] |
| Storage | 2-8 °C, sealed in dry conditions | [10] |
Spectroscopic Data (Expected):
-
¹H NMR: The spectrum is expected to show characteristic signals for the aldehydic proton (around 10 ppm), aromatic protons on both rings, and the benzylic methylene protons (around 5 ppm).
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 190 ppm), aromatic carbons, and the benzylic carbon.
-
IR Spectroscopy: Key absorption bands are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-O-C stretch of the ether, and C-Cl and C-F bonds.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of the 3-fluorobenzyl group.
Conclusion: A Validated Precursor for Advanced Synthesis
This comparative guide validates This compound as a highly effective and strategic precursor for the synthesis of complex organic molecules, particularly those with potential applications in drug discovery for neurodegenerative diseases.
Key Advantages:
-
Enhanced Reactivity: The presence of an electron-withdrawing chlorine atom leads to faster reaction times and higher yields in key bond-forming reactions.
-
Synthetic Versatility: The benzyloxy group serves as a valuable protecting group and a handle for further functionalization.
-
Strategic Substitution: The specific substitution pattern allows for the introduction of key pharmacophoric elements that can enhance biological activity and metabolic stability.
While alternative precursors are available, they often lack the unique combination of reactivity and functionality offered by this compound. For researchers and drug development professionals seeking to streamline their synthetic routes and access novel chemical space, this precursor represents a validated and superior choice.
References
-
PubChem. (n.d.). 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Saleh, M., et al. (2023).
- BenchChem. (2025). Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis. BenchChem.
- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids.
- PubMed Central. (2023). Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract.
- Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry.
- Banaras Hindu University. (n.d.).
- YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab.
- ResearchGate. (2026). Enzyme inhibitors as controllers of neurodegenerative diseases: An update of in vitro effects of medicinal plants.
- Google Patents. (n.d.). CN106977381A - Synthesis process of o-chlorobenzaldehyde.
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2012).
- Longdom Publishing. (2025). Enzyme Inhibition Strategies in the Management of Neurodegenerative Diseases: A Biochemical Perspective.
- MDPI. (2024).
-
Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
- NIH. (2023).
- YouTube. (2021). Wittig reaction of cinnamaldehyde.
-
PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- OICC Press. (2024).
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 66742-57-2 4-[(3-fluorobenzyl)oxy]benzaldehyde. Impurity. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]
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- 6. A Survey on Computational Methods in Drug Discovery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. CAS 66742-57-2 4-[(3-fluorobenzyl)oxy]benzaldehyde. Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
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A Researcher's Guide to the Electronic Effects of the Fluorine Substituent: A Comparative Analysis
For the discerning researcher in medicinal chemistry and materials science, the humble fluorine atom represents a powerful tool for molecular engineering. Its unique electronic properties, stemming from its supreme electronegativity, can profoundly alter a molecule's reactivity, acidity, metabolic stability, and intermolecular interactions. However, the influence of fluorine is not always straightforward, often presenting a fascinating dichotomy of competing electronic effects.
This guide provides an in-depth comparison of fluorine's electronic character against other common substituents, supported by experimental data and detailed protocols. As a Senior Application Scientist, my aim is to not only present the data but to explain the underlying principles that govern these effects, enabling you to make more informed decisions in your research and development endeavors.
The Duality of Fluorine: Induction vs. Resonance
The electronic influence of a substituent is primarily understood through two fundamental effects: the inductive effect (-I) and the resonance (or mesomeric, +M) effect. The interplay of these two forces is what defines the substituent's overall character.
-
Inductive Effect (-I): This is the through-bond polarization caused by the difference in electronegativity between atoms. Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect. This effect is strongest at the point of attachment and decays with distance.
-
Resonance Effect (+M): This effect involves the delocalization of lone pair electrons into an adjacent π-system (like a benzene ring). Fluorine possesses three lone pairs, which can be donated into the ring, an electron-donating resonance effect.
A critical point to understand is that for halogens, including fluorine, the strong -I effect generally outweighs the +M effect, making them net electron-withdrawing groups. This deactivates aromatic rings towards electrophilic substitution compared to unsubstituted benzene. However, the +M effect, which directs electron density to the ortho and para positions, makes these positions more reactive than the meta position. This explains the classic textbook case of halogens being deactivating, yet ortho, para-directing.
Caption: Workflow for pKa determination via titration.
Table 2: Comparative pKa Values of para-Substituted Phenols in Water
| Substituent (at para position) | pKa |
| -H | 10.00 |
| -F | 9.95 |
| -Cl | 9.42 |
| -Br | 9.34 |
| -I | 9.30 |
| -OCH₃ | 10.21 |
| -CN | 7.95 |
| -NO₂ | 7.15 |
Data compiled from various sources. [1][2] Interestingly, while all halogens increase the acidity of phenol compared to the unsubstituted parent, fluorine has the smallest effect. This is a manifestation of its competing +M effect being more significant relative to its -I effect compared to the other halogens.
Spectroscopic Analysis
a) Infrared (IR) Spectroscopy
The position of the carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to the electronic environment. Electron-withdrawing groups increase the force constant of the C=O bond, leading to a higher stretching frequency (wavenumber).
Table 3: Carbonyl Stretching Frequencies of para-Substituted Acetophenones
| Substituent (at para position) | ν(C=O) cm⁻¹ |
| -H | 1685 |
| -F | 1687 |
| -Cl | 1688 |
| -Br | 1686 |
| -I | 1685 |
| -OCH₃ | 1677 |
| -NO₂ | 1693 |
Data compiled from various sources. [3] Here, the effect of the halogens on the carbonyl stretching frequency is subtle, but the trend generally aligns with their electronegativity, with fluorine and chlorine causing a slight increase in the stretching frequency compared to hydrogen.
b) ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is exceptionally sensitive to the electronic environment of the fluorine atom. The chemical shift of a fluorine atom on an aromatic ring is modulated by the electronic effects of other substituents on the ring. Electron-withdrawing groups elsewhere on the ring will deshield the fluorine nucleus, causing a downfield shift (to a less negative or more positive ppm value).
Table 4: ¹⁹F NMR Chemical Shifts of para-Disubstituted Benzenes (X-C₆H₄-F)
| Substituent (X) | ¹⁹F Chemical Shift (ppm, relative to C₆H₅F at -113.5 ppm) |
| -H | -113.5 |
| -F | -106.0 |
| -Cl | -114.5 |
| -Br | -115.2 |
| -I | -116.8 |
| -CH₃ | -118.1 |
| -OCH₃ | -121.7 |
| -NO₂ | -103.9 |
Data compiled from various sources. [4]
Dipole Moment Measurement
The dipole moment of a molecule is a measure of its overall polarity and is influenced by the vector sum of all individual bond dipoles. The high electronegativity of fluorine leads to a large C-F bond dipole.
Experimental Protocol: Dipole Moment Determination (Solution Method)
-
Instrumentation: A precise capacitance meter (dielectric constant meter) and a refractometer are required.
-
Solution Preparation: Prepare a series of dilute solutions of the polar analyte in a non-polar solvent (e.g., benzene or cyclohexane) of accurately known concentrations.
-
Measurements: Measure the dielectric constant (ε) and refractive index (n) for the pure solvent and each of the prepared solutions at a constant temperature.
-
Data Analysis: The molar polarization of the solute at infinite dilution can be determined using various equations, such as the Guggenheim method. This value is then used to calculate the dipole moment (μ) of the solute molecule.
Table 5: Experimental Dipole Moments of Monohalogenated Benzenes
| Compound | Dipole Moment (Debye) |
| Fluorobenzene | 1.63 |
| Chlorobenzene | 1.75 |
| Bromobenzene | 1.70 |
| Iodobenzene | 1.70 |
Data compiled from various sources. [5][6][7] An interesting observation here is that fluorobenzene has a smaller dipole moment than chlorobenzene, despite fluorine's higher electronegativity. This is attributed to two factors: the shorter C-F bond length compared to the C-Cl bond, and the more effective resonance donation from fluorine, which creates a dipole moment opposing the inductive C-F bond dipole.
Comparative Analysis: Fluorine vs. Other Halogens
-
Inductive Effect: F > Cl > Br > I
-
Resonance Effect: F > Cl > Br > I (due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon)
-
Acidity of para-Halophenols: I > Br > Cl > F > H (The trend is dominated by the inductive effect, but fluorine's stronger resonance effect makes it the least acid-strengthening among the halogens).
-
Dipole Moment of Halobenzenes: Cl > Br ≈ I > F (A combination of electronegativity, bond length, and resonance effects).
Conclusion: The Unique Position of Fluorine
The electronic effects of the fluorine substituent are a delicate balance between a powerful, electron-withdrawing inductive effect and a modest, but significant, electron-donating resonance effect. This duality makes fluorine a uniquely versatile tool in molecular design.
-
Its strong inductive effect can be harnessed to lower the pKa of nearby acidic protons or to block metabolic oxidation at adjacent sites.
-
The interplay of its inductive and resonance effects allows for fine-tuning of the electronic properties of aromatic systems.
-
Its small size compared to other halogens means that it often imparts these electronic effects with minimal steric penalty.
By understanding and quantifying these effects through the experimental methods outlined in this guide, researchers can better predict and control the properties of their target molecules, accelerating the pace of discovery and innovation.
References
-
Smyth, C. P. (1941). Induction, Resonance and Dipole Moment. Journal of the American Chemical Society, 63(1), 57-66. [Link]
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (pp. 556-675). John Wiley & Sons, Inc.
-
Chemistry Stack Exchange. (2015). Is p-bromophenol more acidic than p-chlorophenol?. [Link]
-
Quora. (2018). Which has a greater dipole moment, and why between chlorobenzene and fluorobenzene?. [Link]
-
Dalal Institute. (n.d.). Taft Equation. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
Wikipedia. (n.d.). 4-Iodophenol. [Link]
-
Catalano, D., et al. (2013). Electric dipole moments of the fluorescent probes Prodan and Laurdan: experimental and theoretical evaluations. Photochemical & Photobiological Sciences, 12(8), 1435-1445. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Kanerva, L. T., & Euranto, E. K. (1987). Taft σ* constants, particularly for halogen-substituted alkyl groups, and their utility in mechanistic studies. Journal of the Chemical Society, Perkin Transactions 2, (4), 441-446. [Link]
- University of California, Davis. (n.d.). Exam 3 Key.
-
Chemistry Stack Exchange. (2019). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. [Link]
-
SlideShare. (2015). Steric parameters taft's steric factor (es). [Link]
-
Grokipedia. (n.d.). Taft equation. [Link]
-
Signal Processing, Inc. (n.d.). 19Flourine NMR. [Link]
-
National Institute of Standards and Technology. (n.d.). CCCBDB list of experimental dipole moments. [Link]
-
Allen. (n.d.). Although florine is more electonegative than chlorine, fluorobenzene has lower dipole moment (mu = 1.63D) than chlorobenzene (mu = 1.75D). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
Understanding the Risks: A Structural Analogy Approach
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde belongs to the family of substituted benzaldehydes. Aromatic aldehydes as a class can cause irritation to the skin, eyes, and respiratory tract.[1][2] For instance, 2-Chlorobenzaldehyde is known to cause skin, eye, and upper respiratory tract irritation. Benzaldehyde itself is harmful if swallowed or inhaled and causes serious eye irritation and skin irritation.[1][2] Given these known hazards for related compounds, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar toxicological properties.
The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most critical step in mitigating exposure risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals, including solvents, oils, and some acids and bases.[4] Always double-check glove integrity before use and change them immediately if contamination is suspected. For prolonged exposure, consider using thicker, chemical-resistant gloves. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield | Aromatic aldehydes can cause serious eye irritation.[1][2] Safety goggles are essential to prevent splashes from reaching the eyes.[4][5] A face shield provides an additional layer of protection for the entire face from splashes and aerosols.[4][5][6] |
| Body Protection | Chemical-resistant lab coat | A lab coat made of a chemical-resistant material will protect your skin and personal clothing from accidental spills.[4][7] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | To minimize the risk of inhaling aerosols or vapors, all handling of this compound should be conducted in a certified chemical fume hood.[2][8] |
Experimental Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. The following diagram illustrates the correct procedure.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is vital for minimizing risks during the handling and storage of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. All personnel involved must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.
-
Engineering Controls: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Weighing and Transfer: When weighing the solid compound, use a disposable weighing boat. If transferring a solution, use a syringe or a pipette with a bulb; never pipette by mouth.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[9]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all work surfaces.
Storage Requirements:
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
-
Container: Keep the container tightly closed.[9]
-
Environment: Store in a cool, dry, and dark place.[9] One supplier recommends storage at 2-8°C.[10]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents.[9]
Disposal Plan: Managing Chemical Waste
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional, local, and national regulations.
Waste Segregation and Collection:
-
Solid Waste: Place any unused compound, contaminated disposable labware (e.g., gloves, weighing boats, pipette tips), and spill cleanup materials into a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.
Spill Response Protocol:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[8] Do not use combustible materials like sawdust.[8]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research and development efforts.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2-chlorobenzaldehyde 98%. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
PubMed. (n.d.). Final report on the safety assessment of benzaldehyde. Retrieved from [Link]
-
UAH. (n.d.). Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]
-
PPRTV Library. (2015). Provisional Peer-Reviewed Toxicity Values for Benzaldehyde. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
OECD SIDS. (n.d.). BENZALDEHYDE. Retrieved from [Link]
-
Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted benzaldehydes.
-
Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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- 10. 667437-25-4|5-Chloro-2-((3-fluorobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
